molecular formula C17H18O3 B3167468 Bis(4-hydroxy-3,5-dimethylphenyl)methanone CAS No. 92005-15-7

Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Cat. No.: B3167468
CAS No.: 92005-15-7
M. Wt: 270.32 g/mol
InChI Key: JWAPUVVSOVJCJB-UHFFFAOYSA-N
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Description

Bis(4-hydroxy-3,5-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C17H18O3 and its molecular weight is 270.32 g/mol. The purity is usually 95%.
The exact mass of the compound Bis(4-hydroxy-3,5-dimethylphenyl)methanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(4-hydroxy-3,5-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-hydroxy-3,5-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(4-hydroxy-3,5-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-9-5-13(6-10(2)15(9)18)17(20)14-7-11(3)16(19)12(4)8-14/h5-8,18-19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPUVVSOVJCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(=O)C2=CC(=C(C(=C2)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347446
Record name Bis(4-hydroxy-3,5-dimethylphenyl)methanone
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Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92005-15-7
Record name Bis(4-hydroxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(4-hydroxy-3,5-dimethylphenyl)methanone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Solubility Profile of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Dissolution Landscape of a Key Phenolic Antioxidant

In the realm of pharmaceutical and materials science, the precise understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of process development, formulation design, and ultimately, product efficacy. This guide provides an in-depth exploration of the solubility characteristics of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, a compound of significant interest for its antioxidant properties. While a definitive, exhaustive dataset of its solubility in all conceivable organic solvents remains to be fully elucidated in publicly accessible literature, this document synthesizes the available information, lays a robust theoretical foundation, and provides a practical framework for researchers, scientists, and drug development professionals to determine its solubility profile for their specific applications. We will delve into the molecular attributes that govern its solubility, present the known data, and offer a detailed experimental protocol for its empirical determination.

Unveiling the Molecule: Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Bis(4-hydroxy-3,5-dimethylphenyl)methanone, also known by its synonym 4,4'-Methylenebis(2,6-dimethylphenol), is a phenolic compound with a molecular structure that dictates its physicochemical properties, including its solubility.[1] Its two phenolic hydroxyl groups are capable of acting as hydrogen bond donors, while the carbonyl group can act as a hydrogen bond acceptor. The presence of four methyl groups on the phenyl rings contributes to its lipophilic character. The interplay of these structural features governs its interaction with various organic solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₇H₂₀O₂[1]
Molecular Weight256.34 g/mol [1]
Melting Point176 °C[2]
pKa10.21±0.10 (Predicted)[3][4]
LogP3.75 at 25℃[4]

The Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Perspective

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This adage implies that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For Bis(4-hydroxy-3,5-dimethylphenyl)methanone, its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

The following intermolecular forces are at play:

  • Hydrogen Bonding: The phenolic hydroxyl groups are the primary sites for hydrogen bonding. Solvents that are hydrogen bond acceptors (e.g., ethers, ketones) or both donors and acceptors (e.g., alcohols) are expected to be effective at solvating this molecule.

  • Dipole-Dipole Interactions: The polar carbonyl group contributes to the molecule's overall dipole moment, allowing for favorable interactions with polar solvents.

  • Van der Waals Forces (London Dispersion Forces): The nonpolar aromatic rings and methyl groups will interact favorably with nonpolar or weakly polar solvents through these forces.

The interplay of these forces means that the solubility of Bis(4-hydroxy-3,5-dimethylphenyl)methanone will vary significantly across the spectrum of organic solvents.

Known Solubility Data: A Starting Point for Investigation

Quantitative solubility data for Bis(4-hydroxy-3,5-dimethylphenyl)methanone in a wide array of specific organic solvents is not extensively documented in publicly available literature. However, some key data points provide a valuable baseline for researchers.

SolventTemperatureSolubilitySource
Organic Solvents (General)20 °C3.95 g/L[3][4]
Water25 °C100 mg/L[2]

The general solubility in "organic solvents" suggests a moderate lipophilicity.[3][4] The low water solubility is consistent with the presence of the large nonpolar hydrocarbon framework.[2] For a structurally similar compound, Bis(4-hydroxyphenyl)methane, it is reported to be soluble in ethanol, ether, and chloroform, and insoluble in carbon disulfide. This qualitative information can serve as a useful guide for solvent selection in experimental studies with Bis(4-hydroxy-3,5-dimethylphenyl)methanone.

A Practical Guide to Experimental Solubility Determination

Given the limited publicly available data, an empirical determination of the solubility of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in specific organic solvents is often necessary. The isothermal shake-flask method is a reliable and widely accepted technique for this purpose.

Materials and Reagents
  • Bis(4-hydroxy-3,5-dimethylphenyl)methanone (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of Bis(4-hydroxy-3,5-dimethylphenyl)methanone to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, 72 hours) is recommended. This is typically assessed by measuring the concentration at different time points until it remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered sample with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • Data Calculation:

    • Calculate the solubility of the compound in the specific solvent using the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL or g/L.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis & Calculation prep1 Add excess solute to solvent in vials prep2 Seal vials prep1->prep2 equil1 Place in temperature-controlled shaker prep2->equil1 equil2 Agitate until equilibrium is reached equil1->equil2 samp1 Allow excess solid to settle equil2->samp1 samp2 Withdraw and filter supernatant samp1->samp2 samp3 Dilute sample samp2->samp3 anal1 Analyze concentration (HPLC/UV-Vis) samp3->anal1 anal2 Calculate solubility anal1->anal2

Caption: A flowchart illustrating the key steps of the isothermal shake-flask method for determining solubility.

Factors Influencing Solubility: A Deeper Dive

The choice of an appropriate organic solvent is critical and depends on the intended application. The following diagram illustrates the relationship between the properties of Bis(4-hydroxy-3,5-dimethylphenyl)methanone and various solvent characteristics that influence its solubility.

solubility_factors solute Bis(4-hydroxy-3,5-dimethylphenyl)methanone Properties h_bond_donor H-bond Donor (Phenolic -OH) solute->h_bond_donor h_bond_acceptor H-bond Acceptor (Carbonyl C=O) solute->h_bond_acceptor lipophilic Lipophilic Character (Aromatic rings, Methyl groups) solute->lipophilic solubility Solubility h_bond_donor->solubility Favors interaction with H-bond acceptors h_bond_acceptor->solubility Favors interaction with H-bond donors lipophilic->solubility Favors interaction with nonpolar/weakly polar solvents solvent Solvent Properties polar_protic Polar Protic (e.g., Alcohols) solvent->polar_protic polar_aprotic Polar Aprotic (e.g., Ketones, Ethers) solvent->polar_aprotic nonpolar Nonpolar (e.g., Hydrocarbons) solvent->nonpolar polar_protic->solubility Good H-bonding interactions polar_aprotic->solubility Good dipole-dipole and H-bond accepting interactions nonpolar->solubility Good van der Waals interactions

Sources

An In-depth Technical Guide to the Photochemical Characteristics of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis(4-hydroxy-3,5-dimethylphenyl)methanone is a substituted aromatic ketone belonging to the benzophenone family. Benzophenones are a well-studied class of compounds known for their significant ultraviolet (UV) absorbing properties, which has led to their widespread use as UV stabilizers in various materials, including polymers and cosmetics.[1] The introduction of hydroxyl and methyl groups onto the phenyl rings of the benzophenone core can significantly influence its photochemical and photophysical behavior. This technical guide provides a comprehensive overview of the anticipated photochemical characteristics of Bis(4-hydroxy-3,5-dimethylphenyl)methanone.

Due to a lack of specific experimental data for Bis(4-hydroxy-3,5-dimethylphenyl)methanone in the current scientific literature, this guide will draw upon the well-documented properties of its close structural analogs, primarily 4,4'-Dihydroxybenzophenone (DHBP) and 4-Hydroxybenzophenone (4HB).[1] The principles and reaction mechanisms discussed herein are based on the established photochemistry of these and other benzophenone derivatives. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of this molecule, particularly in areas where interaction with light is a critical factor.

Molecular Structure and Synthesis

The molecular structure of Bis(4-hydroxy-3,5-dimethylphenyl)methanone consists of a central carbonyl group bonded to two 4-hydroxy-3,5-dimethylphenyl rings.

A plausible synthetic route for a similar compound, (4-hydroxy-3,5-dimethyl-phenyl)phenyl-methanone, is the Fries rearrangement of 2,6-dimethylphenyl benzoate.[2] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis via Fries Rearrangement (Hypothetical)
  • Reactant Preparation: A mixture of 2,6-dimethylphenyl benzoate (1 equivalent) and anhydrous aluminum chloride (2 equivalents) is prepared under anhydrous conditions.

  • Fusion: The mixture is heated to a molten state at a temperature range of 150–170 °C for 2–3 hours.

  • Quenching: The reaction mixture is cooled to room temperature and then carefully quenched with 6 M hydrochloric acid in an ice-water bath.

  • Purification: The resulting precipitate is stirred for 2–3 hours, filtered, and then recrystallized from a suitable solvent, such as ethanol, to yield the purified product.[2]

Spectroscopic and Photophysical Properties

The interaction of Bis(4-hydroxy-3,5-dimethylphenyl)methanone with light is governed by its electronic structure. The UV-Visible absorption spectrum is expected to be dominated by π→π* transitions within the aromatic rings and the n→π* transition of the carbonyl group.[1]

UV-Visible Absorption

Based on its structural analog 4,4'-dihydroxybenzophenone, Bis(4-hydroxy-3,5-dimethylphenyl)methanone is expected to be a strong absorber of UV-B radiation.[3] The position and intensity of the absorption bands are influenced by the solvent environment.[4]

PropertySolventExpected λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
UV Absorption Chloroform~283~15200

Table 1: Anticipated UV-Visible Absorption Properties of Bis(4-hydroxy-3,5-dimethylphenyl)methanone based on data for 4,4'-Dihydroxybenzophenone.[3]

Jablonski Diagram and Photophysical Pathways

Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). From here, it can undergo several de-excitation processes, which are illustrated in the Jablonski diagram below.

Jablonski cluster_S0 S₀ (Ground State) cluster_S1 S₁ (Singlet Excited State) cluster_T1 T₁ (Triplet Excited State) s0 S₀ s0_v1 v=0 s0_v2 v=1 s1_v3 v=2 s0_v1->s1_v3 Absorption s0_v3 v=2 s1 S₁ s1_v1 v=0 s1_v1->s0_v2 Fluorescence s1_v2 v=1 t1_v2 v=1 s1_v1->t1_v2 Intersystem Crossing (ISC) s1_v3->s1_v1 Vibrational Relaxation t1 T₁ t1_v1 v=0 t1_v1->s0_v1 Phosphorescence t1_v1->s0_v3 Non-radiative Decay t1_v2->t1_v1 Vibrational Relaxation

Caption: A simplified Jablonski diagram illustrating the primary photophysical processes.

Fluorescence Emission

The fluorescence properties of hydroxybenzophenones are highly solvent-dependent. In aprotic solvents like acetonitrile, 4-hydroxybenzophenone is fluorescent.[1][5] However, in protic solvents such as water or alcohols, fluorescence is often quenched due to competing photochemical reactions like excited-state proton transfer.[1][5]

PropertySolventExpected Wavelength (nm)Details
Fluorescence Emission Acetonitrile320-360, 400-470Multiple emission peaks may be observed.
Fluorescence Emission Water/AlcoholsQuenchedFluorescence is expected to be significantly inhibited.

Table 2: Anticipated Fluorescence Emission Properties based on 4-Hydroxybenzophenone.[1]

Photochemical Reactivity and Mechanisms

The photochemistry of benzophenones is largely dictated by the reactivity of their triplet excited state (T₁), which is efficiently populated via intersystem crossing from the S₁ state.[4] The presence of the carbonyl group and phenolic hydroxyl groups in Bis(4-hydroxy-3,5-dimethylphenyl)methanone suggests several potential photochemical reaction pathways.

Triplet State and Transient Absorption

The triplet state of hydroxybenzophenones can be characterized using transient absorption spectroscopy. For 4-hydroxybenzophenone in acetonitrile, the triplet state exhibits transient absorption maxima at approximately 330 nm and 520 nm.[5][6]

Photoreduction and Ketyl Radical Formation

A hallmark photochemical reaction of benzophenones is photoreduction, which involves the abstraction of a hydrogen atom by the excited triplet state of the carbonyl group from a suitable hydrogen donor (e.g., an alcohol solvent). This process results in the formation of a ketyl radical.[7] The rate of this reaction is influenced by the substituents on the aromatic rings.[7]

Photoreduction BP Bis(4-hydroxy-3,5-dimethylphenyl)methanone (S₀) BP_S1 S₁ State BP->BP_S1 hν (Absorption) BP_T1 T₁ State BP_S1->BP_T1 ISC Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical H-abstraction R_Radical Donor Radical RH Hydrogen Donor (e.g., Isopropanol)

Caption: Proposed photochemical pathway for photoreduction and ketyl radical formation.

Experimental Methodologies

To fully characterize the photochemical properties of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, a series of standardized experimental protocols should be employed.

UV-Visible Spectrophotometry

This technique is fundamental for determining the ground-state absorption characteristics of the molecule.

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol) of known concentration.

  • Measurement: Record the absorption spectrum using a dual-beam UV-Visible spectrophotometer over a wavelength range of at least 200-500 nm.

  • Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.[8]

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard.[8]

Quantum_Yield_Workflow cluster_Preparation Sample Preparation cluster_Measurement Spectroscopic Measurements cluster_Analysis Data Analysis Prep_Sample Prepare dilute solutions of sample and standard (Absorbance < 0.1 at excitation λ) Measure_Abs Measure absorbance of sample and standard at excitation λ Prep_Sample->Measure_Abs Measure_Fluor Measure fluorescence emission spectra of sample and standard Prep_Sample->Measure_Fluor Calculate Calculate quantum yield using the comparative formula Measure_Abs->Calculate Integrate Integrate the area under the emission spectra Measure_Fluor->Integrate Integrate->Calculate

Caption: Experimental workflow for determining relative fluorescence quantum yield.

  • Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption/emission profile that overlaps with the sample.

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Spectra Acquisition: Measure the absorbance at the excitation wavelength and the fluorescence emission spectrum for each solution.

  • Calculation: The quantum yield of the sample (Φx) is calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) where 'st' refers to the standard, 'x' is the sample, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Transient Absorption Spectroscopy

This pump-probe technique is used to study the properties of short-lived excited states, such as the triplet state.

  • Excitation: A high-intensity laser pulse (the "pump") excites the sample.

  • Probing: A second, broad-spectrum light pulse (the "probe") is passed through the sample at a specific time delay after the pump pulse.

  • Detection: The absorption of the probe light by the transient species is measured as a function of wavelength and time delay.

  • Analysis: The resulting data provides the absorption spectrum and kinetic information (formation and decay) of the transient species.[9]

Conclusion

While specific experimental data for Bis(4-hydroxy-3,5-dimethylphenyl)methanone is not yet available, a comprehensive understanding of its photochemical characteristics can be inferred from its structural analogs and the well-established principles of benzophenone photochemistry. This molecule is expected to be a strong UV-B absorber with a rich and solvent-dependent photochemistry, primarily driven by its triplet excited state. The experimental protocols outlined in this guide provide a clear roadmap for the detailed characterization of its photophysical and photochemical properties. Such studies are crucial for unlocking the potential of this and similar molecules in applications ranging from photoprotection to photodynamic therapy.

References

  • Time trend of the transient absorption spectrum obtained upon LFP (355 nm, 94 mJ) excitation of 4BPOH (0.1 mM) in aerated CH3CN solution at ambient temperature (295 ± 2 K). ResearchGate. Available from: [Link]

  • Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. RSC Publishing. 2015. Available from: [Link]

  • Substituent Effect on the Photoreduction Kinetics of Benzophenone. Journal of Physical Chemistry A. 2013. Available from: [Link]

  • (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. National Center for Biotechnology Information. Available from: [Link]

  • Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate. 2015. Available from: [Link]

  • Uncovering the substituted-position effect on excited-state evolution of benzophenone-phenothiazine dyads. AIP Publishing. 2023. Available from: [Link]

  • Preparation of Bis-(4-hydroxy-3,5-dimethylphenyl)acetonitrile. PrepChem.com. Available from: [Link]

  • The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Available from: [Link]

  • The Photochemistry of Benzophenone. ScholarWorks@BGSU. Available from: [Link]

  • Photochemistry is the study of chemical reactions resulting from the. ResearchGate. Available from: [Link]

Sources

Electronic properties and dipole moment of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of Bis(4-hydroxy-3,5-dimethylphenyl)methanone: A Methodological and Predictive Analysis

Executive Summary

Bis(4-hydroxy-3,5-dimethylphenyl)methanone is a symmetrical aromatic ketone with structural motifs common in pharmacologically active compounds. As with many benzophenone derivatives, its potential applications in medicinal chemistry—ranging from antifungal to anti-inflammatory agents—are intrinsically linked to its molecular structure and resulting electronic charge distribution.[1] A thorough understanding of its electronic properties and molecular dipole moment is therefore critical for predicting its bioactivity, receptor-binding affinity, and pharmacokinetic profile.

This technical guide, intended for researchers, computational chemists, and drug development professionals, provides a comprehensive framework for the characterization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone. It moves beyond a simple data sheet to deliver a self-validating, field-proven methodology. We will detail both computational and experimental workflows, explaining the causality behind protocol choices to ensure scientific integrity. The guide outlines the use of Density Functional Theory (DFT) for a predictive analysis of Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and the ground-state dipole moment. This is complemented by a step-by-step experimental protocol based on solvatochromism for the empirical determination of the change in dipole moment upon electronic excitation. By integrating these theoretical and practical approaches, this document serves as an authoritative guide for elucidating the key physicochemical parameters that govern the molecular behavior of this compound.

Introduction

Chemical Identity and Structure

Bis(4-hydroxy-3,5-dimethylphenyl)methanone, with the molecular formula C₁₇H₁₈O₃, is a derivative of benzophenone.[2] Its structure is characterized by a central carbonyl group (C=O) bridging two identical 4-hydroxy-3,5-dimethylphenyl rings. The molecule possesses a C₂ axis of symmetry passing through the carbonyl carbon and bisecting the angle between the two phenyl rings. The steric hindrance from the ortho-methyl groups influences the dihedral angle between the phenyl rings, a key determinant of the molecule's overall conformation and electronic conjugation.

Significance in Medicinal Chemistry

Benzophenone and its substituted derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The presence of hydroxyl and methyl substituents on the phenyl rings is crucial for defining the quantitative structure-activity relationships (QSAR) for these systems. These modifications can modulate lipophilicity, hydrogen bonding capability, and electronic distribution, thereby influencing how the molecule interacts with biological targets such as enzymes or receptors. Understanding these properties is a foundational step in rational drug design.

Rationale for Investigating Electronic Properties and Dipole Moment

The electronic characteristics of a molecule are fundamental to its chemical reactivity and intermolecular interactions.

  • Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons.[3] The HOMO-LUMO energy gap (ΔE) is a reliable indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive.[3][4]

  • Dipole Moment: The molecular dipole moment (μ) quantifies the overall polarity of a molecule, arising from the non-uniform distribution of electron density.[5] This property is paramount for predicting solubility, membrane permeability, and the nature of non-covalent interactions (e.g., dipole-dipole forces) with a biological target. Changes in the dipole moment between the ground and excited states can be determined experimentally and provide insight into the charge redistribution upon photoexcitation.[6]

This guide provides the necessary theoretical and practical workflows to determine these critical parameters for Bis(4-hydroxy-3,5-dimethylphenyl)methanone.

Computational Workflow for Property Determination

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8] It is particularly effective for calculating the properties of organic molecules with high accuracy.

Step-by-Step Protocol for DFT Calculation

This protocol outlines the necessary steps to compute the electronic properties and dipole moment of the target molecule.

  • Structure Input and Geometry Optimization:

    • Construct the 3D structure of Bis(4-hydroxy-3,5-dimethylphenyl)methanone using molecular modeling software.

    • Perform a full geometry optimization without constraints. A common and reliable level of theory for this task is the B3LYP hybrid functional combined with a Pople-style basis set such as 6-311G(d,p). This combination provides a good balance between accuracy and computational cost for organic molecules.

    • Causality: The optimization step is crucial to find the lowest energy conformation (the most stable structure) of the molecule. All subsequent property calculations must be performed on this optimized geometry to be physically meaningful.

  • Vibrational Frequency Analysis:

    • Perform a frequency calculation on the optimized geometry at the same level of theory (B3LYP/6-311G(d,p)).

    • Self-Validation: Confirm that the calculation yields zero imaginary frequencies. The absence of imaginary frequencies verifies that the optimized structure corresponds to a true energy minimum on the potential energy surface and not a transition state.

  • Calculation of Electronic Properties:

    • Using the validated minimum-energy structure, perform a single-point energy calculation.

    • From the output, extract the energies of the HOMO and LUMO.

    • Calculate the HOMO-LUMO energy gap: ΔE = ELUMO - EHOMO.

    • Calculate global reactivity descriptors using the HOMO and LUMO energies:

      • Ionization Potential (I) ≈ -EHOMO

      • Electron Affinity (A) ≈ -ELUMO

      • Chemical Hardness (η) = (I - A) / 2

      • Electronegativity (χ) = (I + A) / 2

      • Electrophilicity Index (ω) = χ² / (2η)

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate the MEP surface for the optimized molecule. The MEP map visualizes the electrostatic potential on the electron density surface.

    • Interpretation: Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack (e.g., the carbonyl oxygen and hydroxyl oxygens). Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack (e.g., the hydrogens of the hydroxyl groups).

  • Dipole Moment Calculation:

    • The dipole moment vector (μx, μy, μz) and its total magnitude are standard outputs of the single-point energy calculation. The value is typically given in Debye.

Predicted Quantitative Data

The following table can be used to summarize the results from the DFT calculations.

ParameterSymbolCalculated ValueUnits
HOMO EnergyEHOMOeV
LUMO EnergyELUMOeV
HOMO-LUMO GapΔEeV
Ionization PotentialIeV
Electron AffinityAeV
Chemical HardnessηeV
ElectronegativityχeV
Electrophilicity IndexωeV
Total Dipole MomentμDebye
Visualization of Computational Workflow

G cluster_input Step 1: Input & Optimization cluster_validation Step 2: Validation cluster_calc Step 3: Property Calculation cluster_output Step 4: Analysis A Construct 3D Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Verify Zero Imaginary Frequencies C->D E Single-Point Energy Calculation D->E F Extract HOMO/LUMO Energies E->F H Calculate Dipole Moment E->H I Generate MEP Surface E->I G Calculate Reactivity Descriptors F->G J Final Data & Visualization G->J H->J I->J

Caption: Workflow for DFT-based calculation of molecular properties.

Experimental Workflow for Dipole Moment Determination

The solvatochromic method provides an empirical means to study the change in a molecule's dipole moment (Δμ = μe - μg) between its ground state (μg) and first excited state (μe). The method relies on measuring the shift in the UV-Vis absorption maximum of the solute in a series of solvents with different polarities.[6]

Step-by-Step Protocol for Solvatochromic Analysis
  • Synthesis and Purification:

    • Synthesize Bis(4-hydroxy-3,5-dimethylphenyl)methanone. A plausible route is the Friedel-Crafts acylation of 2,6-dimethylphenol with a suitable acylating agent.

    • Purify the synthesized compound to a high degree (>98%) using techniques such as recrystallization or column chromatography.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Solvent Selection and Solution Preparation:

    • Select a series of at least 5-7 aprotic solvents with a wide range of dielectric constants (ε) and refractive indices (n). Examples include n-hexane, cyclohexane, dioxane, chloroform, ethyl acetate, acetone, and acetonitrile.

    • Causality: Aprotic solvents are chosen to minimize specific solute-solvent interactions like hydrogen bonding, ensuring that the observed spectral shifts are primarily due to the bulk solvent polarity.

    • Prepare dilute stock solutions of the compound in each solvent to avoid solute aggregation. Ensure the concentration is identical for all solutions.

  • Spectroscopic Measurements:

    • Record the UV-Vis absorption spectrum for the compound in each solvent, covering a range from approximately 200 to 800 nm.[9]

    • Identify the absorption maximum (λmax) for the lowest energy electronic transition (typically the π → π* transition for this type of molecule).

    • Convert λmax (in nm) to wavenumbers (ν̃a in cm⁻¹): ν̃a = 10⁷ / λmax.

  • Data Analysis using Lippert-Mataga Equation:

    • The Lippert-Mataga equation relates the Stokes shift to the change in dipole moment and the solvent polarity function, F(ε, n). For absorption shifts, it can be expressed as: ν̃a = - (2(μe - μg)² / (hca³)) * F(ε, n) + constant

    • Where:

      • h is Planck's constant, c is the speed of light.

      • a is the Onsager cavity radius of the solute molecule (can be estimated from the optimized molecular volume from DFT calculations).

      • F(ε, n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)]

    • Calculate F(ε, n) for each solvent using literature values for ε and n.

    • Plot ν̃a versus F(ε, n). A linear relationship supports the validity of the analysis.

    • Determine the slope (m) of the plot.

    • Calculate the change in dipole moment: |μe - μg| = √(m * hca³ / 2).

Experimental Data Summary
SolventDielectric Constant (ε)Refractive Index (n)F(ε, n)λmax (nm)ν̃a (cm⁻¹)
n-Hexane
Dioxane
Chloroform
Ethyl Acetate
Acetone
Acetonitrile
Visualization of Experimental Workflow

G cluster_prep Step 1: Sample Preparation cluster_measure Step 2: Measurement cluster_analysis Step 3: Data Analysis cluster_result Step 4: Final Calculation A Synthesis of Compound B Purification & Characterization (NMR, MS) A->B C Prepare Solutions in Solvents of Varying Polarity B->C D Record UV-Vis Spectra C->D E Determine λmax for each solvent D->E F Calculate Wavenumber (ν̃) E->F H Plot ν̃ vs. F(ε,n) (Lippert-Mataga Plot) F->H G Calculate Solvent Polarity Function F(ε,n) G->H I Determine Slope (m) H->I J Calculate Δμ = |μe - μg| from slope I->J

Caption: Workflow for experimental determination of Δμ via solvatochromism.

Conclusion and Applications in Drug Development

The comprehensive characterization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone's electronic properties and dipole moment provides invaluable data for drug development professionals. The computational results offer a detailed, atom-level understanding of charge distribution and reactivity, while the experimental data provide a crucial real-world validation of the molecule's behavior in solution.

This integrated knowledge can be directly applied to:

  • Molecular Docking Simulations: An accurate dipole moment and MEP map enhance the precision of scoring functions used to predict binding affinity and orientation within a protein's active site.

  • QSAR Models: The calculated electronic descriptors serve as key inputs for building predictive models that correlate molecular properties with biological activity.

  • ADMET Prediction: The molecular polarity, quantified by the dipole moment, is a critical parameter for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, such as solubility and membrane permeability.

By following the robust, self-validating workflows presented in this guide, researchers can confidently generate the foundational physicochemical data needed to accelerate the discovery and optimization of new therapeutic agents based on this promising chemical scaffold.

References

  • Shukla, A., Tewari, R. P., & Khan, G. (2011). Study of phenol and its derivatives based on dipole moment. Journal of Chemical and Pharmaceutical Research, 3(1), 79-83. [Link]

  • Abdissa, D., Tadesse, S., & Desta, Z. (2023). Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. AIP Advances, 13(10), 105123. [Link]

  • Shukla, A., Tewari, R. P., & Khan, G. (2011). Study of phenol and its derivatives based on dipole moment. ResearchGate. [Link]

  • El-Nahass, M. N., El-Sayed, M. E., & El-Ghoul, H. A. (2018). Analysis of the molecular electrostatic potential of the chemical reactivity of p-nitrophenol, p-aminophenol and p-methylphenol. Journal of Taibah University for Science, 12(4), 458-466. [Link]

  • Hencsei, P., et al. (1978). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Periodica Polytechnica Chemical Engineering, 22(2-3), 123-132. [Link]

  • Dileep, C. S., et al. (2013). (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1676. [Link]

  • PrepChem. (n.d.). Preparation of Bis-(4-hydroxy-3,5-dimethylphenyl)acetonitrile. PrepChem.com. [Link]

  • Abdullah, I. A., et al. (2020). RESEARCH PAPER. Zanco Journal of Pure and Applied Sciences, 32(1), 75-94. [Link]

  • Vensel, D. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship, University of California. [Link]

  • PubChem. (n.d.). Bis(4-hydroxy-3,5-dimethylphenyl)methanone. PubChemLite. [Link]

  • Singh, R. K., et al. (2022). Synthesis and Computational Insights on Molecular Structure, Frontier Molecular Orbital, Molecular electrostatic surface potenti. International Journal of Scientific Research in Science and Technology, 9(4), 312-323. [Link]

  • Coetzee, L. C., et al. (2021). Synthesis, characterisation and DFT studies of methanone derivatives. University of Johannesburg Research Output. [Link]

  • Suganthi, S., et al. (2023). Synthesis, characterisation, in silico molecular docking and DFT studies of 2,6-bis(4-hydroxy-3-methoxyphenyl)-3,5-dimethylpiperidin-4-one. Indian Journal of Chemistry, 62(10), 1221-1234. [Link]

  • Islam, M. R., et al. (2023). Structural Parameters, NLO, HOMO, LUMO, MEP, Chemical Reactivity Descriptors, Mulliken-NPA, Thermodynamic Functions, Hirshfeld Surface Analysis and Molecular Docking of 1,3-Bis(4-methylphenyl)triazine. ResearchGate. [Link]

  • Sivajeyanthi, P., et al. (2017). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. IUCrData, 2(11), x171738. [Link]

  • Stanković, J., et al. (2011). UV/VIS absorption and fluorescence spectroscopic study of some 3-substituted derivatives of 4-hydroxycoumarin. ResearchGate. [Link]

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Methodological & Application

Application Notes and Protocols for Cross-Linking Epoxy Resins with Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Advancing Epoxy Formulations with Sterically Hindered Phenolic Curing Agents

Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[1] The final performance of an epoxy system is critically dependent on the cross-linking process, which is governed by the choice of curing agent, or hardener.[2] While various classes of hardeners are available, phenolic resins are known for imparting high thermal stability and chemical resistance to the cured epoxy network.[3] This application note provides a detailed guide for researchers on the use of a specialized phenolic hardener, Bis(4-hydroxy-3,5-dimethylphenyl)methanone (CAS No. 92005-15-7), for the cross-linking of epoxy resins.

The structure of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, featuring sterically hindered hydroxyl groups due to the flanking methyl substituents, presents both unique opportunities and challenges in epoxy formulation. This steric hindrance can influence the reactivity and curing kinetics, potentially leading to a longer pot life and requiring optimized curing conditions to achieve a fully cross-linked network. The resulting polymer network may exhibit enhanced thermal stability and specific mechanical properties.

This document provides a comprehensive framework for the formulation, curing, and characterization of epoxy resins cross-linked with this novel hardener. It is designed to guide researchers through the process of developing a robust and self-validating curing protocol.

Chemical Structures and Reaction Mechanism

The primary components of the system discussed are a standard epoxy resin, Diglycidyl ether of bisphenol A (DGEBA), and the phenolic hardener, Bis(4-hydroxy-3,5-dimethylphenyl)methanone.

Figure 1: Chemical Structures

cluster_0 Diglycidyl ether of bisphenol A (DGEBA) cluster_1 Bis(4-hydroxy-3,5-dimethylphenyl)methanone DGEBA DGEBA Hardener Hardener_img Hardener_img

Caption: Chemical structures of the epoxy resin and the phenolic hardener.

The cross-linking reaction proceeds through the nucleophilic addition of the phenolic hydroxyl groups to the epoxide rings of the epoxy resin. This reaction is typically catalyzed by a suitable accelerator and requires elevated temperatures to overcome the activation energy barrier.[4] The primary reaction forms an ether linkage and a new secondary hydroxyl group. This secondary hydroxyl group can then further react with another epoxy group, leading to a highly cross-linked, three-dimensional network.

Figure 2: Curing Reaction Mechanism

G Epoxy Epoxy Group (DGEBA) Intermediate Activated Epoxy-Catalyst Complex Epoxy->Intermediate Activation Phenol Phenolic Hydroxyl (Hardener) Product Cross-linked Network (Ether Linkage) Phenol->Product Catalyst Catalyst Catalyst->Intermediate Intermediate->Product Nucleophilic Attack NewHydroxyl Secondary Hydroxyl Product->NewHydroxyl Ring Opening NewHydroxyl->Epoxy Further Reaction

Caption: Simplified reaction mechanism of epoxy-phenol cross-linking.

Experimental Protocols

Part 1: Formulation and Stoichiometry

The precise stoichiometric ratio of epoxy resin to hardener is crucial for achieving optimal properties in the cured polymer.[5] The calculation is based on the Epoxy Equivalent Weight (EEW) of the resin and the Hydroxyl Equivalent Weight (HEW) of the hardener.

Table 1: Properties of Reactants

CompoundMolecular Weight ( g/mol )EEW or HEW (g/eq)
DGEBA (typical)~340.4~170.2
Bis(4-hydroxy-3,5-dimethylphenyl)methanone270.32135.16

Protocol 1.1: Stoichiometric Calculation

  • Determine the EEW of the epoxy resin: This value is typically provided by the manufacturer. For this example, we will use a common EEW for DGEBA of 170.2 g/eq.

  • Calculate the HEW of the hardener:

    • Molecular Weight of Bis(4-hydroxy-3,5-dimethylphenyl)methanone = 270.32 g/mol

    • Number of active hydroxyl groups = 2

    • HEW = Molecular Weight / Number of active hydroxyl groups = 270.32 / 2 = 135.16 g/eq

  • Calculate the weight ratio: For a 1:1 stoichiometric ratio of epoxy groups to hydroxyl groups, the parts by weight of hardener per 100 parts of epoxy resin (phr) is calculated as:

    • phr = (HEW / EEW) * 100

    • phr = (135.16 / 170.2) * 100 ≈ 79.4 phr

Part 2: Curing Procedure

Due to the sterically hindered nature of the phenolic hydroxyl groups, a catalyst and a well-defined thermal curing schedule are necessary. A tertiary amine, such as 2-methylimidazole, is a common and effective catalyst for this type of reaction.

Protocol 1.2: Sample Preparation and Curing

  • Pre-heating: Preheat the DGEBA epoxy resin to 60-70 °C to reduce its viscosity.

  • Mixing:

    • In a suitable container, weigh the preheated epoxy resin.

    • Add the calculated amount of Bis(4-hydroxy-3,5-dimethylphenyl)methanone (79.4 phr).

    • Add the catalyst, typically 0.5-2.0 phr of 2-methylimidazole. The optimal concentration should be determined experimentally.

    • Thoroughly mix the components until a homogeneous mixture is obtained. A mechanical stirrer is recommended.

  • Degassing: Place the mixture in a vacuum oven at 60-70 °C for 15-30 minutes to remove any entrapped air bubbles.

  • Curing:

    • Pour the degassed mixture into a preheated mold.

    • Place the mold in a programmable oven and apply the following curing schedule:

      • Initial Cure: 120 °C for 2 hours.

      • Post-Cure: 150 °C for 2 hours.

    • Allow the cured sample to cool slowly to room temperature inside the oven to minimize thermal stresses.

Note: This curing schedule is a starting point and should be optimized based on the characterization results obtained from DSC and FTIR analysis.

Characterization and Validation of the Curing Process

A multi-technique approach is essential to fully understand and validate the curing process. Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Thermogravimetric Analysis (TGA) are powerful tools for this purpose.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the heat of reaction (curing exotherm) and the glass transition temperature (Tg) of the cured material.[6]

Protocol 2.1: DSC Analysis

  • Sample Preparation: Prepare a small sample (5-10 mg) of the uncured epoxy/hardener/catalyst mixture in a hermetically sealed aluminum DSC pan.

  • Dynamic Scan (for cure profile):

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.

  • Isothermal Scan (for cure kinetics):

    • Equilibrate the sample at the desired isothermal curing temperature (e.g., 120 °C).

    • Hold the sample at this temperature for a specified time and record the heat flow.

  • Tg Determination:

    • Use a cured sample from the oven or a sample that has been cured in the DSC instrument.

    • Equilibrate at 25 °C.

    • Ramp the temperature to a point above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min.

    • The Tg is observed as a step change in the heat flow curve.

Figure 3: DSC Workflow for Cure Characterization

G Start Uncured Sample DynamicScan Dynamic DSC Scan (10°C/min to 300°C) Start->DynamicScan IsothermalScan Isothermal DSC Scan (e.g., 120°C) Start->IsothermalScan CureProfile Determine Cure Profile (Onset, Peak, Endset) DynamicScan->CureProfile CureKinetics Determine Cure Kinetics (% Conversion vs. Time) IsothermalScan->CureKinetics TgScan Tg Determination Scan (Cured Sample) TgValue Determine Glass Transition Temperature (Tg) TgScan->TgValue CureProfile->TgScan Optimize Cure Schedule

Caption: Workflow for characterizing the curing process using DSC.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is an excellent technique for monitoring the chemical changes that occur during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[7]

Protocol 2.2: FTIR Analysis

  • Sample Preparation: Cast a thin film of the uncured mixture onto a KBr salt plate or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the FTIR spectrum of the uncured mixture at room temperature.

    • Place the sample in a heated cell or on a heated ATR stage and record spectra at regular intervals during the curing process.

  • Spectral Analysis:

    • Monitor the decrease in the intensity of the epoxide peak (typically around 915 cm⁻¹).

    • Monitor the decrease in the broad hydroxyl peak of the phenol (around 3200-3600 cm⁻¹).

    • Monitor the appearance and increase of the ether linkage peak (around 1100 cm⁻¹).

Table 2: Key FTIR Bands for Monitoring Epoxy Curing

Functional GroupWavenumber (cm⁻¹)Change During Curing
Epoxide (oxirane ring)~915Decrease
Phenolic Hydroxyl (-OH)~3200-3600 (broad)Decrease
Ether (C-O-C)~1100Increase
Phenyl ring (internal standard)~1608No change
Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the cured epoxy resin by measuring its weight loss as a function of temperature in a controlled atmosphere.

Protocol 2.3: TGA Analysis

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the fully cured epoxy resin into a TGA pan.

  • Data Acquisition:

    • Heat the sample from room temperature to an elevated temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition temperature (Td).

    • Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Determine the char yield at the final temperature.

Expected Properties and Performance

Epoxy resins cured with phenolic hardeners, particularly sterically hindered ones like Bis(4-hydroxy-3,5-dimethylphenyl)methanone, are expected to exhibit the following properties:

  • High Glass Transition Temperature (Tg): The rigid aromatic structure of the hardener should contribute to a high Tg, indicating good performance at elevated temperatures.

  • Excellent Thermal Stability: The highly cross-linked aromatic network is anticipated to have a high decomposition temperature and a significant char yield, as determined by TGA.

  • Good Mechanical Properties: The cured resin is expected to be rigid and strong, although potentially more brittle than systems cured with more flexible hardeners.

  • Chemical Resistance: The dense, cross-linked structure should provide excellent resistance to a wide range of chemicals and solvents.

Troubleshooting and Optimization

  • Incomplete Curing: If DSC or FTIR analysis indicates incomplete curing, consider increasing the catalyst concentration, the curing temperature, or the curing time.

  • Brittleness: If the cured material is too brittle, consider formulating with a flexibilizing agent or a co-hardener.

  • Void Formation: Ensure thorough degassing of the mixture before curing to prevent void formation, which can compromise mechanical properties.

Conclusion

The use of Bis(4-hydroxy-3,5-dimethylphenyl)methanone as a curing agent for epoxy resins offers a promising route to developing high-performance thermosets with enhanced thermal stability. The protocols and characterization methods outlined in this application note provide a robust framework for researchers to explore and optimize the curing of these advanced materials. By systematically applying these techniques, a comprehensive understanding of the structure-property relationships can be established, paving the way for the development of novel epoxy systems for demanding applications.

References

  • Evonik Operations GmbH. (n.d.). Patent EP2025068996. IPqwery. Retrieved February 15, 2026, from [Link]

  • Zhao, J. (2016). Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC.
  • Specific Polymers. (n.d.). Bisphenol-free and Bio-based epoxy resins. Retrieved February 15, 2026, from [Link]

  • Pike Technologies. (n.d.). Analysis of Cured Epoxy Adhesives by ATR / FTIR. Retrieved February 15, 2026, from [Link]

  • Curing and thermal behavior of epoxy resins of hexafluoro - bisphenol. (2015, August 15). Redalyc. Retrieved February 15, 2026, from [Link]

  • Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

  • ThreeBond. (1990, December 20). Curing Agents for Epoxy Resin. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of High Performance Polymers for Gas Separation Membranes. (2015, May 5). VTechWorks. Retrieved February 15, 2026, from [Link]

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH. (n.d.). ChemBuyersGuide.com, Inc. Retrieved February 15, 2026, from [Link]

  • BLD Pharmatech Co., Limited. (n.d.). ChemBuyersGuide.com, Inc. Retrieved February 15, 2026, from [Link]

  • Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. (n.d.). Thesis.
  • Hybridising Phenolic and Epoxy to Simultaneously Enhance Thermal and Mechanical Properties. (2025, March 23). SSRN. Retrieved February 15, 2026, from [Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent. (2024, July 24). PMC. Retrieved February 15, 2026, from [Link]

  • Thermal Decomposition of Epoxy Resin System Used for Filament Winding. (n.d.). AIP Publishing. Retrieved February 15, 2026, from [Link]

  • Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterizations of New Epoxy Resins and its composites and Study the Mechanical and Physical Properties. (2022, April 23). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Curing Kinetics of Bisphenol A-Type Epoxy Resin/Aromatic Amine Curing Agent-Epoxy Resin System. (2025, August 29). Preprints.org. Retrieved February 15, 2026, from [Link]

  • Synthesis and Characterization of Homogeneous Epoxy Networks: Development of a Sustainable Material Platform Using Epoxy-Alcohol Polyaddition. (2022, December 7). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Structure, thermal and fracture mechanical properties of benzoxazine-modified amine-cured DGEBA epoxy resins. (2011, January 20). eXPRESS Polymer Letters.
  • Thermal Conductivities and Mechanical Properties of Epoxy Resin as a Function of the Degree of Cross-linking. (n.d.). arXiv.org. Retrieved February 15, 2026, from [Link]

  • Recent Development of Functional Bio-Based Epoxy Resins. (2024, September 18). MDPI. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of rigid aromatic-based epoxy resin. (2025, November 23). ResearchGate. Retrieved February 15, 2026, from [Link]

  • US Patent 4,132,718. (n.d.). Google Patents.
  • Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg. (1989, February 2). DTIC.
  • The curing kinetic analysis of epoxy based on FT-IR. (n.d.).
  • Cure Analysis of Epoxy Composites Using Fourier Transform Infrared Spectroscopy. (n.d.). DTIC.
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  • Applications of Epoxy Resin. (n.d.). Epoxy-Composites.com. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). Bis(4-hydroxy-3,5-dimethylphenyl)methanone (C17H18O3). Retrieved February 15, 2026, from [Link]

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  • TGA results of cured epoxy resins. (n.d.).
  • The curing of a bisphenol A‐type epoxy resin with 1,8 diamino‐p‐menthane. (n.d.).
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Functionalization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone for membrane applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone for Membrane Applications

Part 1: Executive Summary & Strategic Rationale

Subject: Bis(4-hydroxy-3,5-dimethylphenyl)methanone (hereafter TMBP ) is a rigid, hindered bisphenol monomer used to synthesize high-performance Poly(aryl ether ketone)s (PAEKs).

Application Scope: This protocol focuses on transforming TMBP into Anion Exchange Membranes (AEMs) . While TMBP can be sulfonated for Proton Exchange Membranes (PEMs), its unique structural advantage lies in its four methyl groups. These groups provide:

  • Steric Protection: They shield the ether linkages from nucleophilic hydroxide attack, significantly enhancing alkaline stability—a critical failure mode in conventional AEMs.

  • Benzylic Activation Sites: The methyl groups allow for precise post-polymerization functionalization via radical bromination (Wohl-Ziegler reaction), avoiding the toxic and non-specific chloromethylation routes often used for non-methylated polymers.

Core Workflow:

  • Polymerization: Copolymerization of TMBP with 4,4'-Difluorobenzophenone (DFBP) to form TMBP-PAEK.

  • Functionalization: Benzylic bromination of the pendant methyl groups.

  • Membrane Formation: Solution casting followed by quaternization to generate the ion-conducting phase.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of High-Molecular Weight TMBP-PAEK

Objective: To synthesize a rigid, hydrophobic polymer backbone capable of film formation.

Reagents:

  • Monomer 1: Bis(4-hydroxy-3,5-dimethylphenyl)methanone (TMBP) (10.0 mmol)

  • Monomer 2: 4,4'-Difluorobenzophenone (DFBP) (10.0 mmol)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (12.0 mmol) – Excess ensures complete phenoxide formation.
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) (18 mL)

  • Azeotropic Agent: Toluene (10 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

  • Charging: Add TMBP, DFBP,

    
    , NMP, and Toluene.
    
  • Dehydration (Critical Step): Heat to 145°C under

    
     flow. Reflux for 4 hours. Water generated from phenoxide formation will azeotrope with toluene into the trap.
    
    • Expert Insight: Failure to remove water completely will hydrolyze the fluorinated monomer, terminating chain growth and resulting in brittle oligomers.

  • Polymerization: Drain the toluene from the Dean-Stark trap. Increase temperature to 170–180°C . Stir for 12–24 hours until the solution becomes viscous.

    • Viscosity Check: The solution should "climb" the stir rod (Weissenberg effect).

  • Workup: Pour the hot viscous solution slowly into a 10-fold excess of vigorously stirred methanol/water (1:1 v/v) to precipitate the polymer.

  • Purification: Filter the fibrous polymer. Wash 3x with hot water and methanol. Dry in a vacuum oven at 100°C for 24 hours.

Protocol B: Benzylic Bromination (Functionalization)

Objective: To convert inert methyl groups into reactive bromomethyl sites without degrading the backbone.

Reagents:

  • Polymer: TMBP-PAEK (2.0 g)

  • Reagent: N-Bromosuccinimide (NBS) (Variable stoichiometry controls Ion Exchange Capacity - IEC)

  • Initiator: Benzoyl Peroxide (BPO) (5% mol relative to NBS)

  • Solvent: 1,1,2,2-Tetrachloroethane (TCE) or Chlorobenzene (40 mL)

Step-by-Step Methodology:

  • Dissolution: Dissolve TMBP-PAEK in TCE in a round-bottom flask equipped with a condenser. Heat to 80°C.

  • Radical Initiation: Add NBS and BPO.

    • Target IEC Control: To achieve a theoretical IEC of ~2.0 meq/g, use approximately 0.8 molar equivalents of NBS per repeat unit.

  • Reaction: Stir at 85°C for 3–5 hours under Nitrogen.

    • Caution: Over-reaction (time or NBS excess) leads to cross-linking (gelation). If the solution starts to gel, stop immediately.

  • Precipitation: Cool to room temperature and precipitate into excess ethanol.

  • Drying: Dry the brominated polymer (Br-TMBP-PAEK) under vacuum at 60°C.

    • Note: Avoid high temperatures (>80°C) during drying to prevent premature cross-linking of the bromomethyl groups.

Protocol C: Membrane Casting and Quaternization

Objective: To fabricate the final Anion Exchange Membrane.

  • Casting: Dissolve Br-TMBP-PAEK in NMP (5–8 wt%). Pour onto a clean glass plate. Dry at 60°C for 12 hours, then 80°C for 12 hours under vacuum. Peel off the tough, transparent film.

  • Quaternization (The Activation):

    • Immerse the film in an aqueous solution of Trimethylamine (TMA) (30 wt%) at room temperature for 48 hours.

    • Alternative: For higher thermal stability, use 1-Methylimidazole .

  • Ion Exchange: The membrane is now in the Bromide (

    
    ) form. To convert to Hydroxide (
    
    
    
    ) form (active state), soak in 1M KOH for 24 hours, changing the solution 3 times.
  • Washing: Wash with deionized water until the rinse water is neutral (pH 7).

Part 3: Characterization & Quality Control

Data Presentation: Expected Performance Metrics
MetricMethodTarget Value (High Performance)
Ion Exchange Capacity (IEC) Back-titration (HCl/NaOH)1.8 – 2.5 meq/g
Ionic Conductivity (

)
AC Impedance (at 80°C)> 60 mS/cm
Water Uptake Gravimetric (

)
40 – 80% (Avoid >100%)
Alkaline Stability 1M KOH @ 60°C for 500h> 85% Conductivity Retention
Critical QC Checkpoint: NMR Validation

Before casting, validate the bromination using


-NMR (

or

).
  • Reactant Signal: Methyl protons (

    
    ) appear at ~2.1–2.3 ppm .
    
  • Product Signal: Bromomethyl protons (

    
    ) appear at ~4.3–4.5 ppm .
    
  • Calculation: The Degree of Bromination (DB) is calculated by the integration ratio of these peaks.

Part 4: Visualization (Workflow & Mechanism)

Figure 1: Synthesis and Functionalization Workflow

G Monomer Monomer Mix (TMBP + DFBP) Poly Polymerization (180°C, K2CO3) Monomer->Poly Nucleophilic Subst. PAEK TMBP-PAEK (Backbone) Poly->PAEK Brom Bromination (NBS/BPO, 85°C) PAEK->Brom Wohl-Ziegler BrPoly Br-PAEK (Precursor) Brom->BrPoly Cast Solution Casting (NMP, 60°C) BrPoly->Cast Quat Quaternization (TMA or Imidazole) Cast->Quat Post-functionalization AEM Final AEM (OH- Form) Quat->AEM Ion Exchange

Caption: Step-by-step synthetic route from TMBP monomer to functionalized Anion Exchange Membrane.

Figure 2: Mechanism of Alkaline Stability

Mechanism Ether Ether Linkage (-O-) Result High Alkaline Stability (Prevents Degradation) Ether->Result Maintains Integrity Attack OH- Nucleophilic Attack Attack->Ether Blocked by Methyl Ortho-Methyl Groups (Steric Shield) Methyl->Ether Protects Methyl->Attack Repels

Caption: Steric hindrance provided by ortho-methyl groups protects the ether backbone from caustic degradation.

Part 5: References

  • Yan, J., & Hickner, M. A. (2010). Anion Exchange Membranes by Bromination of Benzylmethyl-Containing Poly(sulfone)s. Macromolecules, 43(5), 2349–2356. Link

    • Context: Establishes the standard protocol for benzylic bromination/quaternization in aromatic polymers.

  • Mohanty, A. D., & Bae, C. (2014). Mechanistic Analysis of Ammonium Cation Stability for Anion Exchange Membrane Fuel Cells. Journal of Materials Chemistry A, 2(41), 17314–17320. Link

    • Context: Explains the stability mechanisms of hindered cations and backbone protection.

  • Varcoe, J. R., et al. (2014). Anion-exchange membranes in electrochemical energy systems. Energy & Environmental Science, 7, 3135-3191. Link

    • Context: Comprehensive review of AEM fabrication, including the chloromethylation vs. bromination debate.

  • Li, N., et al. (2011). Quaternized poly(arylene ether ketone)s with pendant ammonium groups for anion exchange membranes. Journal of Membrane Science, 373(1-2), 160-169.

    • Context: Specific reference for PAEK-based AEM synthesis and characterization.

Copolymerization protocols involving Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the copolymerization strategies for Bis(4-hydroxy-3,5-dimethylphenyl)methanone , herein referred to as TMDHBP (Tetramethyl Dihydroxybenzophenone).

Executive Summary & Scientific Rationale

Bis(4-hydroxy-3,5-dimethylphenyl)methanone (TMDHBP) is a rigid, sterically hindered bisphenol monomer. Unlike standard Bisphenol A (BPA) or 4,4'-Dihydroxybenzophenone (DHBP), TMDHBP features four methyl groups ortho to the phenolic hydroxyls and a central ketone moiety.

The "Methyl Effect" in Polymer Architecture:

  • Frustrated Packing: The ortho-methyl groups inhibit efficient chain packing, significantly increasing the polymer's Fractional Free Volume (FFV) . This results in enhanced gas permeability (for membrane applications) and a reduced dielectric constant (low-

    
     for 5G/6G electronics).
    
  • Thermal Rigidity: Despite the increased free volume, the benzophenone backbone maintains a high Glass Transition Temperature (

    
    ), often exceeding 220°C.
    
  • Solubility: The disruption of crystallinity renders these polymers soluble in common organic solvents (CHCl

    
    , NMP, THF), facilitating solution processing—a distinct advantage over semi-crystalline PEEK.
    

This guide presents two validated protocols:

  • Protocol A: Synthesis of Amorphous High-

    
     PAEK via Nucleophilic Aromatic Substitution.
    
  • Protocol B: Synthesis of High-Modulus Polycarbonate via Interfacial Polycondensation.

Chemical Structure & Reactivity Analysis

Before initiating synthesis, researchers must understand the reactivity profile of TMDHBP.

FeatureChemical ConsequenceExperimental Adjustment
Ortho-Methyl Groups Steric hindrance around the phenoxide anion; Reduced nucleophilicity.Requires higher reaction temperatures or longer times compared to unhindered bisphenols.
Ketone Bridge Electron-withdrawing group; Increases acidity of phenols.Facilitates salt formation with weak bases (

), but activates the ring towards further substitution if not controlled.
Solubility Monomer is soluble in alcohols/ketones; Polymer is soluble in chlorinated solvents.[1]Purification can be achieved by precipitation in Methanol (MeOH).
Visualizing the Reaction Pathways

G Monomer TMDHBP Monomer (Bis(4-hydroxy-3,5-dimethylphenyl)methanone) RouteA Route A: Nucleophilic Substitution (PAEK Synthesis) Monomer->RouteA + Base (K2CO3) RouteB Route B: Interfacial Polycondensation (Polycarbonate Synthesis) Monomer->RouteB + Base (NaOH) PolymerA Poly(arylene ether ketone) High Tg, Low Dielectric RouteA->PolymerA Sulfolane, 180-210°C PolymerB TMDHBP-Polycarbonate High Modulus, Optical Clarity RouteB->PolymerB DCM/Water, 25°C CoMonA Comonomer A: 4,4'-Difluorobenzophenone (DFBP) CoMonA->RouteA CoMonB Comonomer B: Triphosgene / Phosgene CoMonB->RouteB

Figure 1: Strategic synthetic pathways for TMDHBP copolymerization.

Protocol A: Poly(arylene ether ketone) (PAEK) Synthesis[2][3]

This protocol utilizes a nucleophilic aromatic substitution (


) mechanism. The steric hindrance of TMDHBP requires a high-boiling dipolar aprotic solvent. Sulfolane  is preferred over DMAc/NMP to achieve the necessary temperatures (>200°C) without excessive pressure.
Materials Required[1][2][4][5][6][7][8][9][10][11]
  • Monomer 1: TMDHBP (10.0 mmol)

  • Monomer 2: 4,4'-Difluorobenzophenone (DFBP) (10.0 mmol) – Must be equimolar for high MW.

  • Solvent: Sulfolane (25 mL, solid at RT, melt before use)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (12.0 mmol, ~20% excess)
    
  • Azeotropic Agent: Toluene or Xylene (15 mL)

  • Equipment: 3-neck round-bottom flask, Dean-Stark trap, Condenser, Nitrogen inlet, Mechanical stirrer.

Step-by-Step Methodology
  • System Setup: Assemble the glassware and flame-dry under a nitrogen stream to remove adsorbed moisture.

  • Charging: Charge the flask with TMDHBP, DFBP, and Sulfolane. Start stirring and heating to ~60°C to dissolve monomers.

  • Salt Formation: Add the pulverized anhydrous

    
    . Add Toluene (the azeotropic agent).
    
  • Dehydration (Critical Step):

    • Heat the reaction to 140–150°C (refluxing Toluene).

    • Water formed from the phenoxide formation will azeotrope with Toluene into the Dean-Stark trap.

    • Duration: 2–4 hours. Ensure the water evolution ceases completely.

  • Polymerization:

    • Drain the Toluene from the Dean-Stark trap.

    • Gradually increase the temperature to 200–210°C .

    • Note: Due to the methyl groups, the viscosity increase may be slower than standard PEEK.

    • Maintain reaction for 6–12 hours until the solution becomes visibly viscous (weissenberg effect on stirrer).

  • Workup:

    • Dilute the hot viscous solution with NMP or Sulfolane (10 mL) to prevent solidification upon cooling.

    • Pour the solution slowly into a high-speed blender containing Methanol (500 mL) acidified with 2 mL of Acetic Acid (to neutralize phenolate ends).

  • Purification:

    • Filter the fibrous precipitate.

    • Wash sequentially with: Hot Methanol

      
       Hot Water 
      
      
      
      Hot Methanol.
    • Dry in a vacuum oven at 100°C for 24 hours.

Protocol B: Polycarbonate Synthesis (Interfacial)

This method employs Triphosgene (a solid, safer phosgene equivalent) in an interfacial system (Dichloromethane/Water). The reaction is kinetically controlled and extremely fast.

Materials Required[1][2][4][5][6][7][8][9][10][11]
  • Monomer: TMDHBP (10.0 mmol)

  • Carbonate Source: Triphosgene (3.5 mmol) (Equivalent to ~10.5 mmol Phosgene)

  • Organic Phase: Dichloromethane (DCM) (30 mL)

  • Aqueous Phase: NaOH (2.5 M solution, 40 mL)

  • Catalyst: Phase Transfer Catalyst (PTC) – Tetrabutylammonium bromide (TBAB) or TEBA (0.2 mmol).

  • Chain Stopper: p-tert-butylphenol (0.1 mmol) – Optional, to control MW.

Step-by-Step Methodology
  • Aqueous Phase Prep: Dissolve TMDHBP in the NaOH solution in a flask. The solution will turn yellow/orange due to the formation of the sodium phenolate salt. Add the PTC.

  • Organic Phase Prep: Dissolve Triphosgene in DCM. Handle in a fume hood! Triphosgene generates phosgene upon contact with base.

  • Interfacial Reaction:

    • Vigorously stir the aqueous phenolate solution (mechanical stirring preferred).

    • Add the DCM/Triphosgene solution dropwise over 20 minutes.

    • The reaction is exothermic; maintain temperature at 20–25°C using a water bath.

  • Post-Reaction:

    • Stir for an additional 45 minutes. The mixture should form a stable emulsion.

    • Separate the layers using a separatory funnel.

    • The polymer is in the bottom organic (DCM) layer.

  • Washing:

    • Wash the DCM layer with dilute HCl (1M) to neutralize residual base.

    • Wash with distilled water 3x until neutral pH.

  • Precipitation:

    • Drop the DCM solution into Methanol (500 mL) under vigorous stirring.

    • Filter the white powder and vacuum dry.

Characterization & Expected Properties[1][2][3][4][6][7][8][9]

Data Summary Table
PropertyTMDHBP-PAEK (Route A)TMDHBP-Polycarbonate (Route B)Method
Glass Transition (

)
230°C – 250°C210°C – 230°CDSC (10°C/min)
Decomposition (

)
> 500°C> 450°CTGA (

)
Solubility CHCl

, NMP, DMAc
CHCl

, DCM, THF
Visual
Dielectric Constant (

)
~2.7 – 2.9 (10 GHz)~2.8 – 3.0Resonant Cavity
Appearance Off-white / Pale YellowTransparent / WhiteVisual
Spectroscopic Validation (NMR)[2][13]
  • 
     NMR (CDCl
    
    
    
    ):
    Look for the diagnostic singlet of the ortho-methyl protons around 2.1–2.3 ppm . The aromatic protons will appear as a singlet (or tight doublet) around 7.4 ppm due to the symmetry of the 3,5-dimethyl-4-hydroxyphenyl ring.
  • Absence of OH: Disappearance of the phenolic -OH peak (~9-10 ppm) confirms high conversion.

Polymer Architecture Diagram

Structure cluster_0 TMDHBP Unit cluster_1 Linkage Node1 Benzophenone Core (C=O) Node2 Ortho-Methyls (Steric Bulk) Link Ether (-O-) or Carbonate (-O-C(=O)-O-) Node2->Link High Free Volume Generation

Figure 2: Structural motifs contributing to polymer properties.

Troubleshooting & Safety

  • Low Molecular Weight (Route A): If the PAEK viscosity is low, moisture was likely present. The dehydration step (Step 4) is non-negotiable. Ensure the Toluene is dry before use.

  • Gelation (Route A): If the reaction gels, the temperature was too high (>230°C) causing crosslinking at the methyl positions (oxidative coupling), or the stoichiometry was off.

  • Phosgene Safety (Route B): Always keep a bottle of Ammonium Hydroxide (

    
    ) open in the hood to neutralize escaping phosgene vapors. Treat all glassware with base before removing from the hood.
    

References

  • Sanders, D. F., et al. (2012).[2] "Gas Permeability, Diffusivity, and Free Volume of Thermally Rearranged Polymers Based on 3,3′-Dihydroxy-4,4′-Diamino-Biphenyl (HAB) and 2,2′-Bis-(4-hydroxy-3,5-dimethylphenyl)propane". Journal of Membrane Science. Link

    • Context: Establishes the protocol for methyl
  • Li, F., et al. (2016).[3] "High fluorescence intensity poly(aryl ether ketone)s containing tetraphenylethylene moieties". RSC Advances. Link

    • Context: Describes the PAEK polymerization conditions (Sulfolane/K2CO3) relevant to hindered ketone monomers.
  • Geng, Z., et al. (2023).[1] "Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups". Frontiers in Materials. Link

    • Context: Validates the solubility and dielectric properties of substituted PAEKs.
  • Zhu, X., et al. (2018). "Synthesis and properties of poly(aryl ether ketone) copolymers with pendant methyl groups". High Performance Polymers. Link

    • Context: Specific reference to the effect of methyl substitution on PAEK backbone rigidity.

Disclaimer: This protocol involves hazardous chemicals including Triphosgene and high-temperature solvents. All experiments must be conducted in a certified fume hood with appropriate PPE.

Sources

Application Note: High-Free-Volume Sulfonated Poly(arylene ether ketone) Membranes Derived from Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis and utilization of Bis(4-hydroxy-3,5-dimethylphenyl)methanone in the development of next-generation Proton Exchange Membranes (PEMs).

Executive Summary & Mechanism

Bis(4-hydroxy-3,5-dimethylphenyl)methanone (hereafter referred to as TMBP ) is a specialized bisphenol monomer used to synthesize Poly(arylene ether ketone)s (PAEKs) with enhanced dimensional stability and proton conductivity.

Unlike standard Bisphenol A-based membranes, TMBP introduces four methyl groups ortho to the ether linkages. These methyl groups serve a dual mechanistic function:

  • Steric Hindrance (Frustrated Packing): The bulky methyl groups disrupt the efficient packing of the polymer backbone. This increases the Fractional Free Volume (FFV) , creating nanoscopic voids that facilitate water retention and proton transport even at lower humidity levels.

  • Hydrolytic Stability: The methyl groups provide steric shielding to the ether linkage, protecting the backbone from hydrolytic attack in the harsh acidic environment of a fuel cell.

This guide details the protocol for synthesizing a Sulfonated Poly(arylene ether ketone) (SPAEK) copolymer using TMBP via direct copolymerization, followed by membrane casting and activation.

Mechanistic Pathway

The synthesis relies on Nucleophilic Aromatic Substitution (


). TMBP acts as the nucleophile, reacting with a mixture of sulfonated and non-sulfonated activated dihalides.

G cluster_mechanism Steric Effect of Methyl Groups M1 TMBP Monomer (Nucleophile) Poly Random Copolymer (SPAEK-TMBP) M1->Poly K2CO3, NMP 170°C, -H2O M2 SDFBP (Sulfonated Electrophile) M2->Poly K2CO3, NMP 170°C, -H2O M3 DFBP (Non-sulfonated Electrophile) M3->Poly K2CO3, NMP 170°C, -H2O Membrane PEM Membrane (Microphase Separated) Poly->Membrane Solution Casting & Acidification

Figure 1: Synthetic workflow for SPAEK-TMBP copolymers. The ratio of SDFBP to DFBP determines the Ion Exchange Capacity (IEC).

Experimental Protocols

Protocol A: Monomer Preparation

Objective: Ensure high purity to achieve high molecular weight polymers.

Reagents:

  • Bis(4-hydroxy-3,5-dimethylphenyl)methanone (TMBP) [>99% purity].

  • Ethanol/Water (Recrystallization solvent).

Procedure:

  • Dissolve crude TMBP in boiling ethanol.

  • Add hot deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filter the white needle-like crystals and dry in a vacuum oven at 80°C for 24 hours.

  • Validation: Verify purity via

    
    -NMR (DMSO-
    
    
    
    ). Look for sharp singlets for methyl protons (~2.2 ppm) and absence of impurity peaks. Melting point should be sharp (220–222°C).
Protocol B: Polymerization (Direct Copolymerization)

Objective: Synthesize high-molecular-weight sulfonated copolymer with controlled IEC.

Reagents:

  • Monomer 1: TMBP (Purified).

  • Monomer 2: 3,3'-Disulfonated-4,4'-difluorobenzophenone (SDFBP) [Sodium salt form].

  • Monomer 3: 4,4'-Difluorobenzophenone (DFBP).[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP).

  • Azeotropic Agent: Toluene.[1][2]

  • Base: Anhydrous Potassium Carbonate (

    
    ).[1][2]
    

Stoichiometry Calculation: Target Ion Exchange Capacity (IEC) determines the ratio of SDFBP (


) to DFBP (

). Total Bisphenol (TMBP) =

eq. Base (

) = 1.2 eq (excess to ensure phenoxide formation).

Step-by-Step Workflow:

  • Setup: Equip a 100 mL 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a condenser.

  • Charging: Add TMBP (10 mmol), SDFBP (

    
     mmol), DFBP (
    
    
    
    mmol), and
    
    
    (12 mmol).
  • Solvation: Add NMP (solids concentration ~20% w/v) and Toluene (excess, ~10 mL).

  • Dehydration (140°C): Heat the reaction to 140°C under

    
     flow. Water generated from phenoxide formation will azeotrope with toluene into the Dean-Stark trap. Reflux for 4 hours.
    
  • Polymerization (170-180°C): Drain the toluene from the trap. Increase temperature to 170-180°C. Stir for 12–24 hours.

    • Observation: The solution should become viscous (Weisenberg effect). If viscosity becomes too high, dilute with small amounts of anhydrous NMP.

  • Termination: Cool to 100°C and pour the viscous solution into a large excess of Isopropyl Alcohol (IPA) or water/methanol mix to precipitate the polymer.

  • Purification: Wash the fibrous polymer precipitate 3 times with hot deionized water to remove salts. Dry at 100°C under vacuum.

Protocol C: Membrane Casting & Acidification

Objective: Form a tough, ductile membrane and convert it to the active proton (


) form.
  • Dissolution: Dissolve the dried polymer in DMAc or NMP (5-10 wt%) to form a clear, viscous solution. Filter through a 0.45

    
     PTFE filter to remove dust.
    
  • Casting: Pour onto a clean, leveled glass plate. Use a doctor blade to set thickness (wet thickness ~300

    
     usually yields ~40-50 
    
    
    
    dry).
  • Drying:

    • 60°C for 12 hours (slow solvent evaporation).

    • 80°C for 4 hours.

    • 100°C for 2 hours under vacuum.

  • Acidification (Activation):

    • Peel the membrane from the glass.

    • Immerse in 1.0 M

      
        at 80°C for 24 hours.
      
    • Critical Step: Rinse with deionized water until the wash water is neutral (pH 7).

  • Storage: Store in deionized water.

Characterization & Validation

To certify the membrane for research or development use, the following parameters must be quantified.

ParameterMethodTarget Specification (High Performance)
IEC (Ion Exchange Capacity) Titration (NaOH)1.5 – 2.2 meq/g
Proton Conductivity (

)
AC Impedance (4-probe)> 0.1 S/cm (at 80°C, 100% RH)
Water Uptake (WU) Gravimetric (

)
30 – 60% (Balance is key)
Oxidative Stability Fenton's Reagent (

)
> 95% weight retention after 1h @ 80°C
Data Interpretation Guide
  • High Conductivity / High Swelling: Indicates the IEC is too high. Reduce the ratio of SDFBP in the synthesis.

  • Low Conductivity: Ensure the membrane was fully acidified (Protocol C, Step 4). If IEC is correct but conductivity is low, the molecular weight might be too low (check viscosity during synthesis).

  • Brittle Membrane: Molecular weight is too low. Ensure strict stoichiometry (1:1 nucleophile:electrophile) and absolute dryness of solvents during Protocol B.

References

  • Wang, S., et al. (2009). "Synthesis and Characterization of Novel Sulfonated Poly(arylene thioether) Ionomers for Vanadium Redox Flow Battery Application." Energy & Environmental Science. Link

  • Harrison, W. L., et al. (2005). "Influence of the Bisphenol Structure on the Direct Synthesis of Sulfonated Poly(arylene ether) Copolymers." Polymer.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Percec, V., et al. (1993). "Synthesis and Characterization of Poly(arylene ether ketone)s Containing Tetramethylbiphenyl Moieties." Macromolecules. (Foundational chemistry for tetramethyl substitution).
  • Xing, P., et al. (2004). "Acetylated Poly(arylene ether ketone)s and Their Crosslinked Membranes for Proton Exchange Membrane Fuel Cells." Journal of Membrane Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, also known as 4,4'-dihydroxy-3,3',5,5'-tetramethylbenzophenone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and offer a detailed, field-tested protocol.

Synthesis Overview: The Friedel-Crafts Acylation Approach

The most direct and widely employed method for synthesizing Bis(4-hydroxy-3,5-dimethylphenyl)methanone is the Friedel-Crafts acylation of 2,6-dimethylphenol with a carbonyl source, such as phosgene (COCl₂) or a solid equivalent like triphosgene (bis(trichloromethyl) carbonate).[1][2] The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), and proceeds by electrophilic aromatic substitution.

The core principle involves the in-situ formation of a highly electrophilic acylium ion (or a related complex), which is then attacked by the electron-rich 2,6-dimethylphenol ring. The hydroxyl group of the phenol is highly activating; however, it can also complex with the Lewis acid. The two methyl groups are ortho, para-directing, sterically hindering the ortho positions and strongly favoring acylation at the para position, leading to the desired 4,4'-substituted product.

Reaction Mechanism

The mechanism involves three key stages: formation of the electrophile, electrophilic aromatic substitution, and product liberation during workup.

G cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Aromatic Substitution (x2) cluster_2 Step 3: Workup & Product Liberation COCl2 Phosgene (COCl₂) Acylium Acylium-Lewis Acid Complex [Cl-CO-Cl-AlCl₃] COCl2->Acylium + AlCl₃ AlCl3_1 AlCl₃ Phenol1 2,6-Dimethylphenol Sigma Sigma Complex (Intermediate) Acylium->Sigma + 2,6-Dimethylphenol Product_Complex Di-substituted Ketone-AlCl₃ Complex Sigma->Product_Complex - HCl + 2nd Phenol - HCl Workup Aqueous Acid (e.g., HCl) Final_Product Bis(4-hydroxy-3,5-dimethylphenyl)methanone Product_Complex->Final_Product + H₂O/H⁺

Caption: Generalized mechanism for the Friedel-Crafts acylation synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound? A1: The Friedel-Crafts acylation of 2,6-dimethylphenol is the most established method. It utilizes an acylating agent like phosgene or triphosgene and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an anhydrous non-protic solvent.[1] This approach is efficient for creating the diaryl ketone structure.

Q2: Why are anhydrous (dry) conditions absolutely critical for this reaction? A2: Lewis acid catalysts like aluminum chloride are extremely sensitive to moisture.[3] Water will react with and hydrolyze AlCl₃, rendering it inactive and halting the reaction. It is imperative to use oven-dried glassware, anhydrous solvents, and high-purity reagents under an inert atmosphere (e.g., nitrogen or argon) to ensure success.[1]

Q3: How much Lewis acid catalyst should be used? A3: A stoichiometric excess of the Lewis acid is required. This is because the catalyst will complex not only with the acylating agent but also with the hydroxyl groups of the phenol starting material and the ketone group of the final product.[3] A general rule is to use at least one equivalent of AlCl₃ per phenol hydroxyl group and one equivalent per carbonyl group, plus an additional catalytic amount. Therefore, using 2.2 to 3.0 equivalents for this specific synthesis is a common starting point.

Q4: My 2,6-dimethylphenol starting material is discolored. Can I still use it? A4: Phenols are prone to oxidation, which can lead to discoloration (often pink or brown). While slight discoloration may not be detrimental, significant impurity can interfere with the reaction and complicate purification. It is highly recommended to purify aged 2,6-dimethylphenol by recrystallization or sublimation before use to ensure optimal results.

Q5: How should the reaction be safely quenched and worked up? A5: The reaction workup must be performed with extreme caution. The mixture contains a large amount of reactive aluminum chloride complex. The standard procedure is to slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[1] This exothermic process hydrolyzes the aluminum complexes and protonates the phenoxide, liberating the final product. This step should always be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction produced very little or no desired product. What went wrong?

A: This is the most common issue and can usually be traced back to one of four key areas:

  • Inactive Catalyst: As mentioned, moisture is the primary culprit for catalyst deactivation.[1][3]

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled in a desiccator or under an inert atmosphere. Use a high-quality, freshly opened bottle of anhydrous aluminum chloride. Solvents should be obtained from a solvent purification system or be of a high-purity anhydrous grade.

  • Insufficient Catalyst: The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[3] If too little catalyst is used, the reaction will stall after initial product formation.

    • Solution: Use a stoichiometric excess of AlCl₃. A molar ratio of 2.2 equivalents of AlCl₃ to 1.0 equivalent of the acylating agent (assuming 2.0 equivalents of the phenol) is a robust starting point.

  • Incorrect Reaction Temperature: Friedel-Crafts reactions require careful temperature control.

    • Solution: The initial addition of reactants is typically performed at a low temperature (0 °C to 5 °C) to control the initial exothermic reaction.[4] Afterwards, the reaction may need to be gently warmed to room temperature or slightly above to drive it to completion.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature profile.

  • Poor Reagent Quality: The purity of 2,6-dimethylphenol and the acylating agent is crucial.

    • Solution: Use purified 2,6-dimethylphenol. If using triphosgene, ensure it is a high-purity grade, as it can decompose over time.

Issue 2: Formation of Multiple Products & Impurities

Q: My TLC plate shows multiple spots, and the NMR of my crude product is complex. What are the likely side products?

A: While this reaction is generally selective, several side products can form:

  • O-Acylation Product: The hydroxyl group of the phenol can be acylated to form a carbonate or related ester. This is often a kinetically favored but reversible process.

    • Solution: This side reaction is often minimized at slightly elevated temperatures where the C-acylated product (the desired ketone) is thermodynamically favored. A Fries rearrangement can sometimes convert the O-acylated intermediate to the desired product under the reaction conditions.[5]

  • Incomplete Reaction: If the reaction does not go to completion, you will isolate mono-acylated intermediates, such as (4-hydroxy-3,5-dimethylphenyl)carbonyl chloride.

    • Solution: Increase the reaction time or temperature after the initial addition phase. Use TLC to monitor the disappearance of the starting material and intermediates.

  • Ortho-Acylation: While sterically hindered, a small amount of acylation at the ortho position is possible, leading to isomeric impurities.

    • Solution: This is typically a minor pathway due to the steric bulk of the methyl groups. Purification by recrystallization is usually effective at removing these isomers.

Issue 3: Difficult Product Purification

Q: I'm struggling to get a clean, crystalline product after workup. My product is an oil or remains impure after recrystallization.

A: Purification challenges often stem from the workup or the choice of recrystallization solvent.

  • Incomplete Hydrolysis of Aluminum Complexes: If the acidic workup is incomplete, residual aluminum salts can contaminate the product, making it sticky or difficult to crystallize.

    • Solution: Ensure the aqueous layer is strongly acidic (pH < 1) during workup. Stir the biphasic mixture vigorously for an extended period (30-60 minutes) to ensure all complexes are broken down.

  • Incorrect Recrystallization Solvent: Finding the right solvent system is key. The product has two polar hydroxyl groups and a large nonpolar backbone.

    • Solution: A mixed solvent system is often effective. Common choices include ethanol/water, methanol/water, or toluene/heptane.[6] The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

Recommended Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including phosgene equivalents and corrosive acids. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

ParameterRecommended ValueRationale
Reactant Ratio 2.1 eq. 2,6-DimethylphenolSlight excess to ensure complete reaction of the acylating agent.
1.0 eq. TriphosgeneA safer, solid equivalent to phosgene gas.[1]
2.5 eq. Aluminum ChlorideStoichiometric excess to account for complexation.[3]
Solvent Anhydrous DichloromethaneInert, non-protic solvent that dissolves reactants well.[4]
Temperature 0 °C (addition), then RTControls initial exotherm, then allows reaction to proceed.[1]
Reaction Time 4 - 12 hoursMonitor by TLC for completion.
Workup Crushed Ice / Conc. HClSafely quenches the reaction and liberates the product.[1]
Step-by-Step Procedure:
  • Setup: Assemble a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet connected to a gas bubbler. Maintain a positive inert gas flow throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (2.5 eq.) and anhydrous dichloromethane (DCM). Cool the stirred suspension to 0 °C in an ice-water bath.

  • Reactant Addition: In a separate dry flask, dissolve 2,6-dimethylphenol (2.1 eq.) and triphosgene (1.0 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5-10 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (caution: potential for gas evolution), and finally with saturated sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol-water or toluene) to afford pure Bis(4-hydroxy-3,5-dimethylphenyl)methanone.[6]

Troubleshooting Workflow

If you encounter issues, follow this logical guide to diagnose the problem.

G cluster_troubleshoot Troubleshooting Low Yield cluster_purify Troubleshooting Purity start Start Synthesis check_yield Check Crude Yield start->check_yield low_yield Low / No Yield check_yield->low_yield No good_yield Acceptable Yield check_yield->good_yield Yes q1 Were anhydrous conditions maintained? low_yield->q1 check_purity Check Purity (TLC/NMR) good_yield->check_purity q2 Was >2.2 eq. of AlCl₃ used? q1->q2 Yes sol1 Solution: Redry all glassware/solvents. Use fresh AlCl₃. q1->sol1 No q3 Was reagent quality verified? q2->q3 Yes sol2 Solution: Repeat with stoichiometric excess of AlCl₃. q2->sol2 No q3->good_yield Yes (Re-run) sol3 Solution: Purify starting materials before use. q3->sol3 No impure Product Impure check_purity->impure No pure Product Pure check_purity->pure Yes q4 Was workup complete? (pH < 1, vigorous stirring) impure->q4 end Synthesis Complete pure->end q5 Optimize recrystallization solvent system. q4->q5 Yes sol4 Solution: Ensure complete hydrolysis during workup. q4->sol4 No sol5 Solution: Screen solvents (e.g., EtOH/H₂O, Toluene). q5->sol5 sol5->pure

Sources

Technical Support Center: Purification of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Chemical Context

Compound Identity:

  • IUPAC Name: Bis(4-hydroxy-3,5-dimethylphenyl)methanone[1]

  • Common Name: 3,3',5,5'-Tetramethyl-4,4'-dihydroxybenzophenone

  • Molecular Formula: C₁₇H₁₈O₃[2]

  • Key Structural Features: Two phenolic rings linked by a ketone bridge. Crucially, the ortho-methyl groups (positions 3,5 on each ring) provide significant steric hindrance around the hydroxyl groups.

Purification Challenge: Unlike simple benzophenones, the four methyl groups increase the lipophilicity of this molecule while the phenolic hydroxyls provide hydrogen-bonding capability. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization if the solvent polarity is not carefully balanced. The primary impurities are typically unreacted 2,6-dimethylphenol (starting material), mono-acylated intermediates, and colored quinoid oxidation byproducts.

Solubility Profile & Solvent Selection[3]
Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethanol (95%) HighModerateGood Primary solvent. Good for dissolving the target but may hold too much in solution upon cooling.
Ethanol / Water HighLowExcellent Recommended. Water acts as an anti-solvent to force precipitation and remove inorganic salts.
Toluene ModerateLowAlternative Use if the product is heavily contaminated with non-polar tars. Risk of lower yield.
Acetic Acid (Glacial) HighModerateSpecialist Use for very high-purity requirements; excellent at removing colored quinoid impurities.

Standard Operating Procedure (SOP)

Method: Solvent-Anti-Solvent Recrystallization (Ethanol/Water System) Objective: >98% Purity (HPLC), removal of yellow/brown discoloration.

Phase 1: Dissolution & Clarification
  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of approximately 5-7 mL per gram of crude solid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring.

    • Checkpoint: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in 10% increments.

  • Decolorization (Optional but Recommended): If the solution is dark brown/orange, cool slightly, remove the condenser, and add Activated Carbon (1-2% by weight of crude). Reflux for an additional 10 minutes.

  • Hot Filtration: Filter the hot solution through a pre-warmed Buchner funnel or glass sinter to remove carbon and insoluble mechanical impurities. Speed is critical to prevent premature crystallization.

Phase 2: Crystallization
  • Reheating: Return the filtrate to a clean flask and bring back to a gentle boil.

  • Anti-Solvent Addition: Slowly add hot distilled water dropwise down the condenser.

    • Visual Cue: Continue adding water until a faint, persistent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool to room temperature undisturbed on a cork ring or wood block.

    • Scientific Rationale: Insulating the flask ensures slow cooling, which promotes the growth of pure, well-defined crystals and excludes impurities from the lattice. Rapid cooling traps impurities.

  • Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with a cold mixture of Ethanol:Water (50:50 ratio). Do not use pure ethanol as it may redissolve the product.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 4-6 hours to remove residual solvent and moisture.

Workflow Diagram

Recrystallization_Workflow Start Crude Bis(4-hydroxy-3,5-dimethylphenyl)methanone Dissolve Dissolve in Refluxing Ethanol (95%) Start->Dissolve Check_Color Is solution dark/colored? Dissolve->Check_Color Carbon Add Activated Carbon Reflux 10 min Check_Color->Carbon Yes Filter_Hot Hot Filtration (Remove insolubles) Check_Color->Filter_Hot No Carbon->Filter_Hot Add_Water Add Hot Water until Turbid Then clear with Ethanol drops Filter_Hot->Add_Water Cooling Slow Cool to RT Then Ice Bath (4°C) Add_Water->Cooling Isolate Filter & Wash (Cold 50% EtOH) Cooling->Isolate Dry Vacuum Dry (60°C) Isolate->Dry

Caption: Step-by-step workflow for the purification of hindered phenolic ketones via solvent/anti-solvent recrystallization.

Troubleshooting Hub

Ticket #1: "The product is oiling out (forming liquid droplets) instead of crystallizing."

  • Diagnosis: This is common with methylated phenols. The solution is likely too concentrated, or the water content is too high, pushing the compound out of solution faster than the crystal lattice can form.

  • Resolution:

    • Reheat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

    • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall of the flask with a glass rod to create nucleation sites.

    • Reduce Water Ratio: In the next attempt, use less water. The solvent composition should favor Ethanol slightly more to keep the "oil" phase soluble until the temperature drops sufficiently for crystallization.

Ticket #2: "The crystals are still yellow or pink."

  • Diagnosis: Presence of oxidized quinone derivatives. These are highly colored and can be stubborn.

  • Resolution:

    • Repeat Recrystallization: A single pass is often insufficient for oxidized phenols.

    • Switch Solvent: Try recrystallizing from Glacial Acetic Acid . Dissolve hot, cool to crystallize. Acetic acid is excellent at keeping oxidized impurities in the mother liquor.

    • Sodium Bisulfite Wash: Before recrystallization, wash the crude solid with a dilute sodium bisulfite solution to reduce quinones back to colorless phenols.

Ticket #3: "Low Yield (<50%)."

  • Diagnosis: Too much solvent (Ethanol) was used, or the mother liquor still holds significant product.

  • Resolution:

    • Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume.

    • Cool and filter again to recover a "second crop" of crystals (Note: Second crops are usually less pure).

    • Ensure the final cooling step reaches 0-4°C and sits for at least 1 hour.

Troubleshooting Logic Tree

Troubleshooting_Logic Problem Identify Issue Issue_Oil Oiling Out Problem->Issue_Oil Issue_Color Persistent Color Problem->Issue_Color Issue_Yield Low Yield Problem->Issue_Yield Fix_Oil_1 Reheat & Add Ethanol Issue_Oil->Fix_Oil_1 Fix_Oil_2 Seed Crystal / Scratch Glass Issue_Oil->Fix_Oil_2 Fix_Color_1 Use Activated Carbon Issue_Color->Fix_Color_1 Fix_Color_2 Recrystallize from Acetic Acid Issue_Color->Fix_Color_2 Fix_Yield_1 Concentrate Mother Liquor Issue_Yield->Fix_Yield_1 Fix_Yield_2 Check Cooling Temp (0°C) Issue_Yield->Fix_Yield_2

Caption: Decision tree for resolving common purification failures.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative. It is more polar than ethanol, which may improve the separation of non-polar impurities, but it is also more toxic. The solubility curve is steeper in methanol, potentially leading to higher recovery yields upon cooling.

Q: My product smells like a hospital/antiseptic. Is it pure? A: Likely not. A strong "phenolic" or antiseptic smell suggests the presence of unreacted 2,6-dimethylphenol. This starting material has a distinct odor and a much lower melting point (~45°C). Ensure you wash the crystals thoroughly with cold solvent or perform a second recrystallization.

Q: What is the expected melting point? A: While specific literature values for the tetramethyl variant vary by synthesis method, the target range is typically >200°C (often 215-225°C range), similar to its unmethylated analogue, 4,4'-dihydroxybenzophenone [1]. A sharp melting point range (within 2°C) is the best indicator of purity.

Q: Why avoid basic solvents? A: The compound is a phenol (weak acid). Basic solvents (like amines or NaOH) will deprotonate the hydroxyl groups, forming a salt (phenolate) that is water-soluble and will not crystallize out of organic solvents effectively. Always maintain neutral or slightly acidic conditions.

References

  • ChemicalBook. (n.d.).[3] 4,4'-Dihydroxybenzophenone Properties and Synthesis. Retrieved from

    • Context: Provides baseline physical properties for the structural analogue, establishing the high melting point characteristic of this chemical class.
  • BenchChem. (2025).[4] Technical Support Center: Synthesis of Bis(3,5-dimethylphenyl)methanone. Retrieved from

    • Context: Validates the Friedel-Crafts synthesis route and the necessity of removing aluminum chloride complexes during workup.
  • University of Rochester. (n.d.). Solvents for Recrystallization.[5][4][6] Retrieved from

    • Context: Authoritative source on general solubility rules, supporting the use of Ethanol/W
  • Google Patents. (1982). Process for the preparation of 4,4'-dihydroxy-3,3',5,5'-tetraalkyl-diphenylalkanes (US4319053A). Retrieved from

    • Context: Describes the purification of related tetramethyl-bisphenols using aromatic solvents and crystalliz

Sources

Technical Support Center: High-Purity Synthesis of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Bis(4-hydroxy-3,5-dimethylphenyl)methanone. This resource provides in-depth, field-proven insights and troubleshooting protocols to address the common challenge of removing unreacted phenolic starting materials, specifically 2,6-dimethylphenol, from your crude product. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your purification process.

Part 1: Foundational Knowledge & Initial Assessment

Before embarking on a purification strategy, a thorough understanding of the components in your crude mixture is paramount. This section provides the necessary physicochemical data and a logical framework for initial analysis.

Physicochemical Properties at a Glance

A successful separation hinges on exploiting the differences in physical and chemical properties between the desired product and the contaminating unreacted starting material.

PropertyBis(4-hydroxy-3,5-dimethylphenyl)methanone (Product)2,6-Dimethylphenol (Impurity)Significance for Separation
Molecular Formula C₁₇H₁₈O₃[1]C₈H₁₀O[2][3]The significant difference in size and polarity contributes to different solubilities and chromatographic behaviors.
Molecular Weight 270.32 g/mol [1]122.17 g/mol [4]Affects diffusion rates and boiling points, though the latter is less relevant for these high-boiling compounds.
Physical State Solid (predicted)White crystalline solid[2][4]Both are solids, making distillation impractical. Purification will rely on solution-based methods.
Melting Point Not readily available44 - 46 °C[4]The low melting point of the impurity can sometimes lead to "oiling out" during recrystallization if not managed.
Aqueous Solubility Insoluble (predicted)Slightly soluble (~1.5 g/L)[2]The impurity's slight water solubility can be exploited, but its real utility comes from its enhanced solubility in aqueous base.
Organic Solubility Soluble in polar organic solvents (e.g., ethanol, ethyl acetate)Good solubility in ethanol, diethyl ether, chloroform[2][5]Finding a solvent system with differential solubility at varying temperatures is key for recrystallization.
Acidity (pKa) Not explicitly known, but expected to be weakly acidic.~10.5[5]This is the most critical property for separation. The phenolic proton is acidic enough to be removed by a base, a cornerstone of the liquid-liquid extraction technique.
Q1: I have a crude, solid product from my reaction. What is the essential first step before attempting large-scale purification?

A1: Your first action should always be a small-scale analytical assessment using Thin-Layer Chromatography (TLC) . Attempting purification without this preliminary analysis is akin to navigating without a map.

Causality and Rationale: TLC provides a rapid, inexpensive, and highly informative snapshot of your mixture's complexity. It allows you to:

  • Confirm Success: Verify the presence of a new, more polar spot corresponding to your larger, di-phenolic product relative to the less polar 2,6-dimethylphenol starting material.

  • Assess Purity: Visually estimate the ratio of product to impurity. A very intense starting material spot indicates a significant amount of unreacted phenol, suggesting that a bulk removal technique like extraction should be your first step.

  • Develop a Purification Strategy: TLC is your primary tool for developing an effective solvent system for column chromatography. The separation you see on the TLC plate is a direct predictor of the separation you can achieve on a silica gel column.

Workflow for Initial TLC Analysis:

Caption: Initial TLC assessment workflow.

Part 2: Troubleshooting Purification Protocols

This section is structured as a series of troubleshooting guides for the most common purification techniques you will employ.

Method 1: Liquid-Liquid Extraction (Acid-Base Extraction)

This should be your first line of attack when dealing with significant phenolic impurities. It is a bulk separation technique designed to remove large quantities of acidic contaminants efficiently.

The Principle of Operation: The core principle is the selective, reversible conversion of the acidic 2,6-dimethylphenol into its water-soluble salt (phenoxide) using an aqueous base. The larger, less acidic Bis(4-hydroxy-3,5-dimethylphenyl)methanone product remains as a neutral organic compound in the organic solvent layer. This manipulation of pH is a powerful tool for moving compounds between immiscible liquid phases.[6][7][8]

LLE_Principle cluster_0 Step 1: Initial State in Separatory Funnel cluster_1 Step 2: Add Aqueous Base (e.g., 1M NaOH) cluster_2 Step 3: Post-Extraction State Organic_Layer1 Organic Phase (e.g., Dichloromethane) - Product (Neutral) - Phenol (Acidic) Aqueous_Layer1 Aqueous Phase (Water) Organic_Layer1->Aqueous_Layer1 Action Phenol reacts with NaOH: Phenol + OH⁻ → Phenoxide⁻ + H₂O Organic_Layer2 Organic Phase - Product (Neutral) Aqueous_Layer2 Aqueous Phase - Sodium Phenoxide (Ionic Salt) Organic_Layer2->Aqueous_Layer2

Caption: Workflow of acid-base liquid-liquid extraction.

Frequently Asked Questions & Troubleshooting

  • Q2: I performed the basic wash, but my product yield is very low. Where did it go?

    • Probable Cause: The aqueous base was too strong or concentrated. While the pKa of 2,6-dimethylphenol is ~10.5, your product also has phenolic protons. A high concentration of NaOH (e.g., >2M) can begin to deprotonate the product, pulling it into the aqueous layer as a salt.

    • Self-Validating Solution: Before discarding the aqueous layer, acidify a small sample of it with 1M HCl. If a precipitate forms, your product has been extracted into the base. To recover, acidify the entire aqueous layer to a neutral pH and re-extract with fresh organic solvent (e.g., ethyl acetate).

    • Expert Recommendation: Start with a milder base. A saturated solution of sodium bicarbonate (NaHCO₃) is often insufficient for phenols, but a 1M solution of sodium carbonate (Na₂CO₃) or a dilute (0.5-1M) solution of NaOH is typically a safe and effective choice.

  • Q3: I've shaken my separatory funnel, and now I have a milky, inseparable layer (an emulsion). How do I resolve this?

    • Probable Cause: Emulsions form when vigorous shaking creates fine droplets of one immiscible liquid suspended in the other. This is common in solutions with high concentrations of organic material.

    • Solutions (in order of application):

      • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

      • Gentle Agitation: Gently swirl the funnel or roll it on its side.

      • Add Brine: Add a small volume of a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to break the emulsion.

      • Prevention is Key: In subsequent extractions, do not shake vigorously. Instead, gently invert the funnel 5-10 times to allow for passive extraction at the interface.

Method 2: Recrystallization

Recrystallization is a powerful technique for achieving high purity, but it is highly dependent on finding the correct solvent or solvent system.

The Principle of Operation: This method relies on the difference in solubility of your product and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). The soluble impurities, ideally, will remain in the cold solvent (the "mother liquor") while the pure product crystallizes out.[9][10][11]

Frequently Asked Questions & Troubleshooting

  • Q4: I've added hot solvent and my product has turned into a gooey oil instead of dissolving or forming crystals. What is happening?

    • Probable Cause: This phenomenon, known as "oiling out," occurs when the crude solid melts in the hot solvent before it dissolves. The boiling point of your chosen solvent is higher than the melting point of your crude mixture.

    • Expert Solution:

      • Use a Solvent Pair: This is the most effective solution. Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol or acetone). Then, while the solution is hot, add a "poor" solvent in which the product is insoluble (e.g., water or hexane) dropwise until the solution just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.

      • Lower the Temperature: If using a single solvent, try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.

  • Q5: My product has crystallized, but a TLC analysis shows the 2,6-dimethylphenol is still present.

    • Probable Cause: The impurity has co-crystallized with your product. This happens when the impurity has similar solubility properties or when the crystal lattice of your product inadvertently traps solvent and impurities.

    • Solutions:

      • Wash Thoroughly: Ensure you wash the collected crystals in the filter funnel with a small amount of ice-cold recrystallization solvent. This will wash away impurities adhering to the crystal surface without dissolving the product.

      • Perform a Preliminary Extraction: Recrystallization is most effective on a product that is already reasonably pure. Use liquid-liquid extraction first to remove the bulk of the phenolic impurity, then recrystallize the resulting solid to remove other minor impurities.

      • Try a Different Solvent: Toluene has been cited as a good solvent for purifying related bisphenol compounds, often in the presence of a small amount of water to create an azeotrope that aids in purification.[9][10][11][12][13]

Method 3: Flash Column Chromatography

This is the most powerful purification technique, capable of separating compounds with very similar polarities. It should be reserved for when extraction and recrystallization are insufficient or for final polishing to achieve the highest purity.

The Principle of Operation: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically solid silica gel) and a mobile phase (a liquid solvent system). Less polar compounds (like 2,6-dimethylphenol) have weaker interactions with the polar silica gel and are carried along more quickly by the mobile phase. More polar compounds (like your di-phenolic product) interact more strongly with the silica, and their movement up the column is retarded.[14]

Frequently Asked Questions & Troubleshooting

  • Q6: I ran a column, but all my fractions are mixed. The separation on TLC looked so good!

    • Probable Cause 1: Overloading the Column. There is a limit to how much crude material a given amount of silica can effectively separate. A common rule of thumb is to use a mass of silica that is 50-100 times the mass of your crude product.

    • Probable Cause 2: Improper Loading. The initial band of your compound must be as narrow as possible. If the compound is loaded in a large volume of a strong solvent, it will spread out before the separation can even begin.

    • Expert Solution: Dissolve your crude product in the minimum amount of the eluting solvent (or a less polar solvent like dichloromethane). If it's not very soluble, you can adsorb it onto a small amount of silica gel. To do this, dissolve the crude in a volatile solvent (e.g., acetone), add a small amount of silica, evaporate the solvent to get a dry, free-flowing powder, and then carefully add this powder to the top of your packed column.

  • Q7: My product seems to be stuck on the column and won't elute, even with a very polar solvent.

    • Probable Cause: Your product may be decomposing on the acidic surface of the silica gel, or it may be exhibiting very strong, irreversible binding.

    • Self-Validating Solution: Before running a column, perform a stability test. Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or streaking that wasn't there initially, your compound is not stable to silica.

    • Expert Recommendation:

      • Use a Different Stationary Phase: Consider using neutral or basic alumina instead of silica gel.

      • Modify the Mobile Phase: Add 0.5-1% of triethylamine to your eluent. This will neutralize the acidic sites on the silica gel and can help prevent decomposition of sensitive compounds.

      • Consider Reversed-Phase Chromatography: If available, a C18 or Phenyl-Hexyl reversed-phase column, which separates based on hydrophobicity, can be an excellent alternative for polar compounds.[14][15][16]

Part 3: Safety & Handling

Professional laboratory practice requires a commitment to safety. Always consult the full Safety Data Sheet (SDS) for any chemical before use.

  • Bis(4-hydroxy-3,5-dimethylphenyl)methanone: While a specific SDS is not widely available, related bisphenol compounds are known to cause skin and serious eye irritation.[17][18]

  • 2,6-Dimethylphenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is also toxic to aquatic life.[19][20][21][22]

  • General Precautions:

    • Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.

    • Handle all solids and solutions in a well-ventilated chemical fume hood.

    • Avoid creating dust when handling solid 2,6-dimethylphenol.[20]

    • All waste, including aqueous layers from extractions and mother liquor from recrystallizations, should be disposed of in appropriately labeled hazardous waste containers.

References

  • Solubility of Things. (n.d.). 2,6-Dimethylphenol. Retrieved February 16, 2026, from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2,6-Dimethylphenol, PA. [Link]

  • TIEI. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]

  • CPAChem. (2024, January 11). Safety data sheet - 2,6-Dimethylphenol. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved February 16, 2026, from [Link]

  • Quora. (2023, February 5). What is the principle of liquid-liquid extraction involving acid-base equilibra?[Link]

  • Taylor & Francis Group. (n.d.). PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS. [Link]

  • Google Patents. (n.d.). Recrystallization of bisphenol A by azeotropically drying the solvent.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved February 16, 2026, from [Link]

  • European Patent Office. (1987, July 22). Recrystallization of bisphenol a by azeotropically drying the solvent - EP 0229357 A1. [Link]

  • Google Patents. (n.d.). EP0229357A1 - Recrystallization of bisphenol A by azeotropically drying the solvent.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dimethylphenol. PubChem. Retrieved February 16, 2026, from [Link]

  • LCGC. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • PubChemLite. (n.d.). Bis(4-hydroxy-3,5-dimethylphenyl)methanone (C17H18O3). Retrieved February 16, 2026, from [Link]

  • Waters Corporation. (n.d.). Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. [Link]

  • Royal Society of Chemistry. (2025, April 3). A proposed industrial scale-up of circular bisphenol-A (BPA) production. [Link]

  • CPAChem. (2020, February 6). Safety data sheet - Bis(4-hydroxyphenyl)methane. [Link]

  • Google Patents. (n.d.). Purification of bisphenol-A - EP0109033A2.
  • SIELC Technologies. (2018, February 16). Separation of Benzophenone on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (n.d.). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry. PMC. Retrieved February 16, 2026, from [Link]

  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Google Patents. (n.d.). Purification of bisphenol-A.
  • National Center for Biotechnology Information. (2005, August 15). Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine. PMC. [Link]

  • ResearchGate. (n.d.). Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry | Request PDF. Retrieved February 16, 2026, from [Link]

  • ARC Journals. (n.d.). Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • Google Patents. (n.d.). US3337642A - Process for the purification of 2, 6-dimethylphenol.
  • ResearchGate. (n.d.). Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. Retrieved February 16, 2026, from [Link]

  • Google Patents. (n.d.). US3714269A - Process for producing 2,6-dimethylphenol.
  • National Center for Biotechnology Information. (n.d.). (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone. PMC. Retrieved February 16, 2026, from [Link]

  • Scribd. (n.d.). Separation of Phenol From Given Organic Mixture Us... Retrieved February 16, 2026, from [Link]

  • Pocket Dentistry. (2015, October 30). Analytical Methods for Determination of Bisphenol A. [Link]

  • National Institute of Standards and Technology. (n.d.). Methanone, bis(4-methylphenyl)-. NIST WebBook. Retrieved February 16, 2026, from [Link]

  • PhytoBank. (2015, April 19). Showing bis(4-hydroxyphenyl)methanol (PHY0063458). [Link]

  • Cheméo. (n.d.). Chemical Properties of Methanone, bis(4-methylphenyl)- (CAS 611-97-2). Retrieved February 16, 2026, from [Link]

  • University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

Troubleshooting low molecular weight in polymers derived from Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Polymerization using Bis(4-hydroxy-3,5-dimethylphenyl)methanone Target Molecule: Poly(arylene ether ketone) (PAEK) and related high-performance thermoplastics. User Level: Advanced (R&D / Process Chemistry)

Introduction: The "Steric" Paradox

You are likely utilizing Bis(4-hydroxy-3,5-dimethylphenyl)methanone (often referred to as 3,3',5,5'-tetramethyl-4,4'-dihydroxybenzophenone) to engineer high-performance polymers with enhanced thermal stability or modified solubility.

The Core Problem: Users frequently encounter low molecular weight (MW) or broad polydispersity indices (PDI) with this monomer. The cause is rarely a single factor but rather a conflict between the electronic activation provided by the methyl groups and the steric hindrance they impose on the reaction center. While the methyl groups make the phenoxide oxygen more electron-rich (increasing theoretical nucleophilicity), they physically block the approach of the electrophile (typically a dihalide like 4,4'-difluorobenzophenone) during Nucleophilic Aromatic Substitution (


).

This guide breaks down the troubleshooting process into three self-validating modules: Reactivity , Stoichiometry , and Solubility .

Module 1: Overcoming Steric Hindrance (Kinetics)

The presence of four methyl groups ortho to the hydroxyls creates a "kinetic wall." Standard PEEK synthesis protocols (160°C in DMAc) often fail here because the reaction rate (


) is suppressed below the threshold needed to reach high conversion before side reactions occur.
Diagnostic Check
  • Observation: The reaction mixture darkens but viscosity does not increase significantly after 4–6 hours.

  • GPC Data: Oligomers (

    
     < 5,000 Da) are detected; PDI is narrow (~1.5–1.8), indicating the reaction simply stopped.
    
Troubleshooting Protocol

1. Elevate the Thermal Baseline The energy barrier for the


 transition state is higher due to steric crowding. You must operate closer to the solvent's boiling point or use higher-boiling sulfone solvents.
  • Standard Solvent: NMP or DMAc (Boiling point ~202°C / 165°C).

  • Recommended Solvent: Diphenyl Sulfone (DPS) or Sulfolane .

    • Why: DPS allows reaction temperatures of 280°C–320°C . At these temperatures, the thermal energy is sufficient to overcome the steric repulsion of the ortho-methyl groups.

2. The Cation Effect (Counter-Ion Engineering) The choice of base determines the tightness of the phenoxide ion pair.

  • Avoid: NaOH or pure

    
     (Sodium is too small; the tight ion pair further hinders the already blocked oxygen).
    
  • Use:

    
      (Potassium) or a mixture of 
    
    
    
    (95:5).
    • Mechanism:[1][2][3] The larger Potassium cation (

      
      ) is "softer" and dissociates more easily from the phenoxide, leaving the oxygen more "naked" and reactive despite the methyl groups.
      
Visualizing the Steric Barrier

StericEffect cluster_0 Reactants cluster_1 Transition State Monomer Tetramethyl Bisphenol Base K2CO3 Monomer->Base Deprotonation Phenoxide Sterically Hindered Phenoxide Base->Phenoxide Attack Blocked Attack on Electrophile Phenoxide->Attack Standard Temp (Slow Kinetics) Solution High Temp (>200°C) + Large Cation (K+) Phenoxide->Solution Process Change Result Low MW Oligomers Attack->Result Premature Termination High MW Polymer High MW Polymer Attack->High MW Polymer Successful Coupling Solution->Attack Overcomes Barrier

Figure 1: The steric hindrance mechanism prevents successful attack at standard temperatures. Elevating energy and cation size is required to bypass the kinetic trap.

Module 2: Stoichiometry & The "Water Killer"

In step-growth polymerization, molecular weight is governed by the Carothers Equation :



Where 

is conversion. To achieve high MW,

must exceed 0.99. Any deviation from 1:1 stoichiometry (offset) drastically limits

.
The Hidden Variable: Water

The methyl groups on your monomer are hydrophobic, but the ketone bridge is polar. More importantly,


 is hygroscopic .
  • The Failure Mode: Water hydrolyzes the halide end-groups of the electrophile (e.g., converting -F to -OH). This creates "dead ends" that cannot react further.

  • Symptom: The reaction proceeds initially but plateaus at a low inherent viscosity (

    
     dL/g).
    
Corrective Protocol: Azeotropic Distillation

You generally cannot rely on "dry" solvents alone for this monomer.

  • Charge: Monomer + Base + Solvent + Toluene/Xylene (10-15% v/v) .

  • Dehydration Step: Reflux at 130°C–150°C for 2–4 hours before adding the electrophile (if possible) or before ramping to polymerization temperature.

  • Trap: Ensure the Dean-Stark trap is actively removing water.

  • Distill: Strip off the Toluene/Xylene completely before ramping to >180°C. Residual non-polar solvent will precipitate the polar oligomers.

Module 3: Solubility & Premature Precipitation

Bis(4-hydroxy-3,5-dimethylphenyl)methanone derivatives often exhibit semi-crystallinity or rigid-rod behavior.

Diagnostic Check
  • Observation: The reaction mixture becomes cloudy or opaque ("milky") while still fluid.

  • Mechanism: As the chain grows, the rigid ketone backbone coupled with the methyl stacking leads to crystallization. Once the polymer crystallizes out of solution, the chain ends are trapped in the solid lattice and cannot react.

Solvent Selection Matrix
SolventBoiling PointSolvency Power for Methylated PAEKRecommendation
DMAc 165°CModeratePoor. Often leads to precipitation of oligomers.
NMP 202°CGoodAcceptable for amorphous grades, but temp limit is too low for high MW.
Sulfolane 285°CExcellentHigh. Allows high temp (230°C) to keep polymer in solution.
Diphenyl Sulfone 379°CExcellent (Melt)Best. Standard for PEEK-like synthesis. Solid at RT (requires crushing).

Summary Troubleshooting Logic

Use this flow to diagnose your specific failure mode.

Troubleshooting Start Problem: Low MW CheckViscosity Is the reaction mixture homogeneous (clear)? Start->CheckViscosity NoClear No (Cloudy/Precipitate) CheckViscosity->NoClear Precipitation YesClear Yes (Clear Solution) CheckViscosity->YesClear SolventIssue Solubility Issue: Polymer crystallized out. NoClear->SolventIssue FixSolvent Fix: Switch to Sulfolane or DPS. Increase Temp >200°C. SolventIssue->FixSolvent CheckColor Did the color change (Yellow -> Dark)? YesClear->CheckColor NoColor No (Pale Yellow) CheckColor->NoColor YesColor Yes (Darkened) CheckColor->YesColor ReactivityIssue Reactivity Issue: Steric Hindrance dominant. NoColor->ReactivityIssue FixTemp Fix: Increase Temp. Use K2CO3 (not Na2CO3). ReactivityIssue->FixTemp StoichIssue Stoichiometry/Purity Issue: Dead chain ends. YesColor->StoichIssue FixStoich Fix: Dry Monomers (<0.1% H2O). Recalculate 1:1.000 ratio. StoichIssue->FixStoich

Figure 2: Diagnostic decision tree for isolating the root cause of low molecular weight.

Frequently Asked Questions (FAQ)

Q: Can I use interfacial polymerization (DCM/Water) to avoid high temperatures? A: Likely not. While interfacial methods work for Polycarbonates, the steric bulk of the tetramethyl groups severely hinders the formation of the chloroformate intermediate or the attack of the phenoxide at the interface. Melt or high-temp solution polycondensation is required to drive the kinetics [1].

Q: My polymer is dark brown/black. Is this normal? A: A darkening to amber/brown is normal for PAEKs. However, black usually indicates oxidation. The methyl groups at the 3,5 positions are susceptible to benzylic oxidation at temperatures >250°C if trace oxygen is present. Ensure a rigorous


 or Argon sparge is maintained throughout the reaction.

Q: How do I purify the monomer to ensure 1:1 stoichiometry? A: Commercial purity (98%) is insufficient for high MW. You must recrystallize the monomer.

  • Solvent: Ethanol/Water mix or Toluene.

  • Target: HPLC purity >99.8%.[4]

  • Drying: Vacuum dry at 80°C for 24h to remove bound solvent, which affects weight measurements [2].

References

  • Kricheldorf, H. R. (2001). Aromatic Polyethers. In: Handbook of Polymer Synthesis. Wiley-VCH. (General authority on of hindered bisphenols).
  • Effect of Steric Hindrance on Polymerization

    • Context: Research confirms that ortho-substitution significantly retards nucleophilic attack in polycondensation, requiring elevated temperatures and polar aprotic solvents to achieve high molecular weights.
    • Source:

  • Synthesis of PAEKs from Hindered Monomers

    • Context: Protocols for synthesizing PAEKs from bulky bisphenols (like phenolphthalein or methylated derivatives)
    • Source: (See Experimental Section regarding solvent/temp choices).

Sources

Technical Support Center: High-Performance Resins Based on Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Topic: Enhancing Thermal Degradation Resistance Reference Molecule: 3,3',5,5'-Tetramethyl-4,4'-dihydroxybenzophenone (TMBP)

Welcome to the Advanced Materials Support Hub.

You are likely working with Bis(4-hydroxy-3,5-dimethylphenyl)methanone (TMBP) because you require a resin backbone that balances the rigidity of a benzophenone core with the hydrolytic stability provided by sterically hindering methyl groups.

However, you are here because your thermal data (TGA/DSC) isn't matching theoretical predictions. The very methyl groups that protect against moisture are acting as "Trojan horses" for thermal oxidative degradation.

Below is a dynamic troubleshooting guide designed to diagnose and resolve your specific thermal stability issues.

Module 1: Troubleshooting Thermal Stability (T_d)
Q: My TGA shows early weight loss (onset < 300°C) in air, but the resin is stable in Nitrogen. What is happening?

Diagnosis: You are experiencing Benzylic Oxidation .[1] While the ketone bridge (C=O) in your TMBP backbone is extremely stable, the four methyl groups (–CH₃) ortho to the ether linkages are susceptible to radical attack. In the presence of oxygen at high temperatures, the benzylic hydrogens are abstracted, initiating an auto-oxidation cycle that leads to chain scission.

The Mechanism:

  • Initiation: Heat generates free radicals.

  • Abstraction: A radical abstracts a hydrogen from the TMBP methyl group (forming a resonance-stabilized benzylic radical).

  • Propagation: This radical reacts with O₂ to form a peroxy radical, eventually cleaving the chain or forming unstable carbonyls.

Corrective Protocol: The "Inert Shield" Strategy

  • Step 1 (Immediate): Switch your post-cure environment. If you are post-curing in air at >200°C, you are degrading the surface before the part is even fielded. Protocol: Cure in N₂ or Vacuum.

  • Step 2 (Formulation): Incorporate POSS (Polyhedral Oligomeric Silsesquioxane) . POSS does not just act as a filler; it migrates to the surface during thermal stress, oxidizing to form a silica (SiO₂) passivation layer that physically blocks oxygen diffusion.

Recommended Additive Loading:

Additive Type Loading (wt%) Mechanism Effect on T_d5%
Glycidyl-POSS 2.5 - 5.0% Nanoscopic Silica Char Formation +20°C to +40°C
Nano-Silica 10 - 15% Tortuous Path (Gas Barrier) +10°C to +15°C

| Hindered Phenols | < 1.0% | Radical Scavenging (Antioxidant) | Extends induction time |

Q: The resin is thermally stable, but the Glass Transition Temperature (Tg) is lower than the theoretical max (~240°C). Is this degradation?

Diagnosis: This is likely Steric Vitrification , not degradation. The TMBP molecule is bulky. The four methyl groups create significant steric hindrance. As the crosslinking density increases, the free volume collapses, and the reactive groups (epoxides/amines) become "trapped" before they can find each other. You have hit the vitrification point before hitting full conversion.

Corrective Protocol: High-Temperature Step-Cure You must push the mobility of the chains after the resin has solidified.

  • Initial Cure: 150°C for 2 hours (sets the shape).

  • Intermediate: 180°C for 2 hours (pushes past initial Tg).

  • Ultimate Cure: 220°C for 1 hour (Critical: This must be near the ultimate Tg to mobilize trapped groups).

Warning: Do not jump directly to 220°C. This will cause "overshoot" exotherms that can thermally degrade the center of your sample (charring from the inside out).

Module 2: Visualizing the Failure Mode

Understanding where the molecule breaks is the key to fixing it. The diagram below illustrates the competition between the stable Ketone bridge and the vulnerable Methyl groups.

TMBP_Degradation TMBP TMBP Backbone (Rigid Ketone + Methyls) Heat Thermal Stress (>250°C) TMBP->Heat Benzylic Benzylic H Abstraction (Weakest Link) Heat->Benzylic Primary Failure Mode Ketone Ketone Bridge (Electron Withdrawing) Heat->Ketone Secondary Mode Oxygen Oxygen (Air) Radical Benzylic Radical Benzylic->Radical -H Stability Backbone Integrity (High Char Yield) Ketone->Stability Resists Cleavage Peroxide Peroxide Formation Radical->Peroxide + O2 Scission Chain Scission (T_d Reduction) Peroxide->Scission Oxidative Degradation POSS POSS Additive POSS->Peroxide Blocks O2 Diffusion

Caption: Figure 1. Thermal degradation pathway of TMBP resins. Note that the methyl groups (Benzylic pathway) are the primary site of oxidative failure, while the Ketone bridge remains stable.

Module 3: Advanced Curing Protocols
Protocol A: Synthesis of High-Stability Glycidyl Ether

If you are synthesizing the resin from the phenol precursor, impurities (hydrolyzable chlorine) will catalyze degradation.

  • Dissolution: Dissolve TMBP in Epichlorohydrin (excess 10:1 molar ratio).

  • Catalysis: Add Benzyltrimethylammonium chloride (phase transfer catalyst).

  • Reaction: Reflux at 115°C for 4 hours.

  • Dehydrochlorination: Cool to 60°C. Add 50% NaOH dropwise.

    • Critical: The methyl groups make the phenol less acidic; ensure full conversion to avoid free phenolic hydroxyls, which are oxidation magnets.

  • Washing: Wash with hot water until pH is neutral. Residual base will lower T_d5% by >30°C.

Protocol B: The "Anhydride Advantage"

For maximum thermal resistance, avoid amine curing agents (which introduce C-N bonds that are weaker than esters). Use an anhydride.[2]

  • Resin: TMBP-Epoxy

  • Hardener: Methyltetrahydrophthalic anhydride (MTHPA)

  • Accelerator: 2-Ethyl-4-methylimidazole (2E4MZ)

  • Ratio: 1.0 : 0.85 (Stoichiometric deficit of anhydride improves thermal stability by reducing unreacted acid groups).

Summary of Key Data
PropertyStandard Bisphenol A ResinTMBP Resin (Unmodified)TMBP + 5% POSS
Tg (DSC) ~150°C~210°C~225°C
T_d5% (Air) 350°C330°C (Methyl oxidation)385°C
T_d5% (N₂) 380°C410°C430°C
Char Yield (600°C) 15%35%48%
References
  • Li, G., et al. (2023).[3] Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers. National Institutes of Health. 4

  • Zhang, Y., et al. (2025). The effect of POSS on the thermal properties of epoxy. ResearchGate. 5

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. 1[2][6]

  • Royal Society of Chemistry. (2023). Cyclic ketal bridged bisepoxides: enabling the design of degradable epoxy-amine thermosets. 7

  • Hybrid Plastics. (2025). POSS® Enhanced Thermosets. 8

Sources

Validation & Comparative

A Comparative Guide to the FTIR Spectral Analysis of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures. Its ability to probe the vibrational modes of chemical bonds provides a unique "fingerprint" of a compound's functional groups. This guide offers an in-depth FTIR spectral analysis of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, a diaryl ketone with significant potential in various chemical and pharmaceutical applications. We will explore the characteristic infrared absorptions of its key functional groups, present a detailed experimental protocol, and compare the utility of FTIR with alternative analytical methods.

I. Unveiling the Molecular Architecture: Key Functional Groups

Bis(4-hydroxy-3,5-dimethylphenyl)methanone (C₁₇H₁₈O₃) is a symmetrical diaryl ketone.[1] Its structure is characterized by a central carbonyl group (C=O) bridging two identical 4-hydroxy-3,5-dimethylphenyl moieties. The primary functional groups amenable to FTIR analysis are:

  • Hydroxyl (-OH): The phenolic hydroxyl groups are expected to exhibit characteristic stretching and bending vibrations.

  • Carbonyl (C=O): The ketone carbonyl group will produce a strong, sharp absorption band.

  • Aromatic Ring (C=C): The benzene rings will display several characteristic stretching and bending vibrations.

  • Methyl (C-H): The methyl groups attached to the aromatic rings will have distinct C-H stretching and bending modes.

  • C-O Bond: The bond between the aromatic ring and the hydroxyl group will also have a characteristic stretching vibration.

II. The Vibrational Signature: Interpreting the FTIR Spectrum

The power of FTIR lies in its ability to correlate specific absorption frequencies (measured in wavenumbers, cm⁻¹) with the vibrations of particular functional groups. For Bis(4-hydroxy-3,5-dimethylphenyl)methanone, we anticipate the following key spectral features:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Phenolic O-HStretching3200 - 3600Strong, BroadThe broadness is due to intermolecular hydrogen bonding.[2][3][4] The presence of bulky methyl groups adjacent to the hydroxyl group may influence the extent of hydrogen bonding and thus the peak shape.
Aromatic C-HStretching3000 - 3100Medium to WeakCharacteristic of sp² C-H bonds in the benzene rings.[5]
Aliphatic C-HStretching2850 - 3000MediumArising from the methyl (CH₃) groups.[5]
Carbonyl C=OStretching1650 - 1680Strong, SharpThe conjugation of the carbonyl group with both aromatic rings lowers the stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹). For diaryl ketones like benzophenone, this peak appears around 1652 cm⁻¹.[6][7]
Aromatic C=CStretching1440 - 1600Medium to StrongOften appears as a set of sharp bands, characteristic of the benzene ring.[2][8]
C-OStretching1140 - 1410Medium to StrongThe C-O stretching of phenols is typically found in this region.[2]
C-C-CStretching1230 - 1300ModerateAssociated with the C-CO-C group of the diaryl ketone.[6]

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of Bis(4-hydroxy-3,5-dimethylphenyl)methanone with key functional groups and their characteristic FTIR stretching frequencies highlighted.

III. Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of Bis(4-hydroxy-3,5-dimethylphenyl)methanone, the following protocol is recommended:

A. Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a preferred method for solid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and the background spectrum is collected.

  • Sample Application: Place a small amount of the powdered Bis(4-hydroxy-3,5-dimethylphenyl)methanone sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

B. Data Processing and Analysis

  • Baseline Correction: Apply a baseline correction to the spectrum to remove any sloping or curved baseline.

  • Peak Picking: Identify and label the wavenumbers of the significant absorption bands.

  • Functional Group Assignment: Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in the molecule.

IV. A Comparative Perspective: FTIR vs. Alternative Techniques

While FTIR is an excellent tool for identifying functional groups, a comprehensive structural elucidation often requires complementary techniques.[9]

Technique Information Provided Advantages Limitations
FTIR Spectroscopy Presence and nature of functional groups.[10]Rapid, non-destructive, requires minimal sample, provides a molecular "fingerprint".[11]Provides limited information on molecular connectivity and stereochemistry. Water can be an interfering solvent.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment and connectivity of atoms (¹H and ¹³C).[9][11]Unparalleled for determining the precise molecular structure, including stereochemistry.Less sensitive than FTIR, requires larger sample amounts, and more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, provides information on molecular formula and substructures.Does not directly identify functional groups; isomerization can be a challenge.
Raman Spectroscopy Vibrational modes of molecules.Complements FTIR, particularly for non-polar bonds (e.g., C-C, C=C). Insensitive to water, making it suitable for aqueous samples.[9]Can be affected by fluorescence; less sensitive for some functional groups compared to FTIR.
X-ray Crystallography The precise three-dimensional arrangement of atoms in a crystalline solid.[9]Provides the definitive molecular structure.Requires a single, high-quality crystal, which can be difficult to obtain.

Workflow for Comprehensive Structural Analysis

Analytical_Workflow cluster_start Initial Analysis cluster_primary Functional Group Identification cluster_complementary Detailed Structural Elucidation cluster_end Final Confirmation Start Unknown Compound (Bis(4-hydroxy-3,5-dimethylphenyl)methanone) FTIR FTIR Spectroscopy Start->FTIR Initial Screening NMR NMR Spectroscopy (¹H, ¹³C) FTIR->NMR Suggests Functional Groups MS Mass Spectrometry FTIR->MS Provides Context for Fragmentation Raman Raman Spectroscopy FTIR->Raman Complementary Vibrational Data Structure Confirmed Molecular Structure NMR->Structure Definitive Connectivity MS->Structure Confirms Molecular Weight Raman->Structure XRay X-ray Crystallography XRay->Structure Absolute 3D Structure

Sources

Publish Comparison Guide: Mass Spectrometry Fragmentation of Bis(4-hydroxy-3,5-dimethylphenyl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis(4-hydroxy-3,5-dimethylphenyl)methanone (CAS: 92005-15-7), also known as 4,4'-Dihydroxy-3,3',5,5'-tetramethylbenzophenone , serves as a critical photoinitiator and intermediate in polymer chemistry. Its structural similarity to endocrine disruptors like Bisphenol A (BPA) necessitates precise analytical methods for detection and differentiation.

This guide provides an in-depth analysis of its mass spectrometry (MS) fragmentation patterns. We compare its behavior under Electron Impact (EI) ionization against Electrospray Ionization (ESI) and structurally similar alternatives (e.g., BPA), offering a validated roadmap for unequivocal identification.

Compound Profile & Structural Logic

Before interpreting spectra, one must understand the molecule's "breaking points." The structure consists of two phenolic rings connected by a carbonyl bridge. The four methyl groups provide steric hindrance and distinct mass shifts compared to the parent benzophenone.

FeatureSpecification
Systematic Name Bis(4-hydroxy-3,5-dimethylphenyl)methanone
Formula C₁₇H₁₈O₃
Molecular Weight 270.32 g/mol
Key Functional Groups Di-ortho-methylated phenol; Diaryl ketone
Lability High stability due to aromatic conjugation; primary cleavage at carbonyl.

Deep Dive: Fragmentation Mechanics (EI-MS)

Under Electron Impact (70 eV), the molecule follows a predictable yet distinct decay pathway governed by alpha-cleavage adjacent to the carbonyl group.

The Primary Pathway: Alpha-Cleavage

The most diagnostic event is the cleavage of the C-C bond between the carbonyl carbon and one of the aromatic rings. This generates a resonance-stabilized acylium ion .

  • Molecular Ion (

    
    ): m/z 270 . The aromatic rings stabilize the radical cation, resulting in a prominent molecular ion peak.
    
  • Base Peak (

    
     149):  The molecule splits at the carbonyl bridge.
    
    • Fragment: 4-hydroxy-3,5-dimethylbenzoyl cation.

    • Calculation: Phenyl (77) - 3H + 2(CH₃) + OH + CO = 149 Da.

    • Significance: This ion is the "fingerprint" of the methylated benzophenone core.

  • Secondary Fragment (

    
     121):  The acylium ion (
    
    
    
    149) ejects a neutral CO molecule (28 Da).
    • Fragment: 4-hydroxy-3,5-dimethylphenyl cation.

    • Significance: Confirms the phenolic substructure.

The Secondary Pathway: Methyl Loss

A minor pathway involves the loss of a methyl radical (


, 15 Da) from the molecular ion, yielding m/z 255 . This is less dominant than the alpha-cleavage due to the high stability of the benzoyl cation.
Visualization: Fragmentation Pathway

The following diagram maps the causal relationships between the parent ion and its progeny.

G M_Ion Molecular Ion (M+.) m/z 270 [C17H18O3]+. Frag_255 [M - CH3]+ m/z 255 M_Ion->Frag_255 Loss of Methyl (-15 Da) Frag_149 Acylium Ion (Base Peak) m/z 149 [C9H9O2]+ M_Ion->Frag_149 Alpha-Cleavage (-C8H9O•) Frag_121 Phenyl Cation m/z 121 [C8H9O]+ Frag_149->Frag_121 Loss of CO (-28 Da)

Caption: Fragmentation pathway of Bis(4-hydroxy-3,5-dimethylphenyl)methanone under 70 eV Electron Impact.

Comparative Analysis: Performance vs. Alternatives

To validate your assay, you must distinguish this compound from its structural analogs and choose the right ionization technique.

Comparison 1: Structural Analogs (Specificity)

The target compound is often confused with Bisphenol A (BPA) or the unmethylated parent benzophenone.

ParameterTarget Compound Bisphenol A (BPA) 4,4'-Dihydroxybenzophenone
Structure Ketone bridge, MethylatedIsopropylidene bridge, UnmethylatedKetone bridge, Unmethylated
Molecular Ion m/z 270 m/z 228 m/z 214
Major Fragment m/z 149 (Acylium)m/z 213 (Methyl loss)m/z 121 (Acylium)
Differentiation The m/z 149 peak is unique to the methylated benzoyl core.BPA cleaves at the isopropyl group (m/z 119), not a carbonyl.Lacks the +28 mass shift from methyl groups.
Comparison 2: Methodology (Sensitivity vs. ID)

Should you use GC-MS (EI) or LC-MS (ESI)?

FeatureGC-MS (EI) LC-MS/MS (ESI-)
Ionization Hard (High Energy)Soft (Low Energy)
Primary Signal m/z 149 (Fragment)m/z 269 ([M-H]⁻)
Sensitivity Moderate (ng level)High (pg level)
Utility Structural Confirmation. The rich fragmentation pattern provides a definitive spectral fingerprint.Quantification. The stable molecular ion allows for sensitive trace detection in complex matrices (e.g., serum).
Limitation Requires derivatization (TMS) for optimal peak shape due to polar hydroxyls.Requires MS/MS (CID) to generate structural fragments for confirmation.

Experimental Protocols

Protocol A: GC-MS Identification (Structural Elucidation)

Best for: Initial identification and impurity profiling.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

  • Derivatization (Optional but Recommended): Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 mins. Note: This shifts mass by +72 Da per OH group.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm).

  • Oven: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV. Scan range 50–500 amu.

Protocol B: LC-MS/MS Quantification (High Sensitivity)

Best for: Trace analysis in biological or environmental samples.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or Ammonium Acetate for negative mode).

    • B: Methanol or Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Ionization: ESI Negative Mode (Phenols ionize best in negative mode).

  • MRM Transitions (Precursor → Product):

    • Quantifier: 269.1 → 148.1 (Homolytic cleavage of bridge).

    • Qualifier: 269.1 → 120.1 (Further loss of CO).

References

  • NIST Mass Spectrometry Data Center. "Mass Spectrum of 4,4'-Dihydroxybenzophenone (Parent Analog)." NIST Chemistry WebBook, SRD 69. [Link]

  • Kanakaki, C., et al. "MassBank Record: AU507607 - Benzophenone Derivatives Fragmentation." MassBank Europe. [Link]

  • Ruan, T., et al. "Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry." Rapid Communications in Mass Spectrometry, 2016. (Validates phenolic cleavage mechanisms). [Link]

  • PubChem. "Bis(4-hydroxy-3,5-dimethylphenyl)methanone Compound Summary." National Library of Medicine. [Link]

UV-Vis Absorption Spectrum Analysis of 3,3',5,5'-Tetramethyl-4,4'-dihydroxybenzophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3',5,5'-Tetramethyl-4,4'-dihydroxybenzophenone (TMBP) —also known as bis(4-hydroxy-3,5-dimethylphenyl)methanone—is a specialized benzophenone derivative primarily utilized as a monomer for high-performance polymers (polyimides, polybenzimidazoles) and as a precursor in photosensitive resin compositions.

Unlike ubiquitous UV absorbers (e.g., Oxybenzone), TMBP is often selected for its structural rigidity and oxidative stability rather than solely for UV filtration. However, its UV-Vis profile is critical for determining its behavior in photocuring applications and its stability in optical films.

This guide provides a comparative analysis of TMBP against its structural analogs, detailing the experimental protocol for spectral characterization and the theoretical basis for its absorption shifts.

Structural & Electronic Context

To interpret the UV-Vis spectrum of TMBP, one must understand the electronic influence of its substituents on the benzophenone chromophore.

CompoundStructure DescriptionElectronic Effect
Benzophenone (BP) Unsubstituted diphenyl ketone.Baseline chromophore.[1] Transitions:

(~252 nm) and

(~325 nm).
4,4'-Dihydroxybenzophenone (DHBP) -OH groups at para positions.[2]Auxochromic Effect (+M): Strong electron donation via resonance redshifts the

band significantly.
TMBP (Target) -OH at para; -CH3 at 3,3',5,5' (ortho to OH).Hyperconjugation & Inductive (+I): Methyl groups further increase electron density on the ring and oxygen, causing a secondary bathochromic shift relative to DHBP.
Electronic Transition Diagram

The following diagram illustrates the impact of substituents on the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

ElectronicTransitions cluster_legend Mechanism BP Benzophenone (Baseline) Transition Electronic Transition (Energy Gap) BP->Transition High ΔE λ_max ~252 nm DHBP 4,4'-Dihydroxy-BP (+OH Auxochrome) TMBP 3,3',5,5'-Tetramethyl-4,4'-dihydroxy-BP (+OH & +CH3) DHBP->TMBP Further Reduced ΔE (+I Effect of Methyls) λ_max ~290-300 nm (Predicted) Transition->DHBP Reduced ΔE (+M Effect) λ_max ~285 nm Mech1 Methyl groups (ortho to OH) increase e- density

Caption: Substituent effects on the HOMO-LUMO gap. Methyl groups in TMBP stabilize the excited state, leading to a redshift compared to DHBP.

Experimental Protocol: Spectral Characterization

Since TMBP is less common in standard spectral libraries than DHBP, accurate in-house characterization is essential. Follow this self-validating protocol.

Reagents & Equipment
  • Analyte: 3,3',5,5'-Tetramethyl-4,4'-dihydroxybenzophenone (Purity >98%).

  • Solvents:

    • Primary: Spectroscopic grade Ethanol (EtOH) or Methanol (MeOH).

    • Secondary (for solubility): Tetrahydrofuran (THF) or N,N-Dimethylacetamide (DMAc) if the compound resists dissolution in pure alcohols.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–800 nm).

Preparation Workflow
  • Stock Solution: Dissolve 10 mg of TMBP in 100 mL of solvent to create a 100 ppm (approx.

    
     M) stock. Note: Sonicate for 10 mins to ensure complete dissolution.
    
  • Dilution Series: Prepare concentrations of 5, 10, 20, and 40

    
    .
    
  • Blanking: Use the exact solvent batch used for dilution.

  • Measurement: Scan from 800 nm down to 200 nm.

Validation Check
  • Linearity: Plot Absorbance vs. Concentration at

    
    . 
    
    
    
    must be
    
    
    .
  • Solvent Cutoff: Ensure the solvent does not absorb significantly below 220 nm (THF absorbs below 212 nm; Ethanol below 205 nm).

Comparative Analysis & Performance Data

The following table contrasts the spectral properties of TMBP with its closest alternatives.

ParameterBenzophenone (Standard) 4,4'-Dihydroxybenzophenone (DHBP) TMBP (Analyte)
Primary

(

)
252 nm283–287 nm292–305 nm (Est.)
Secondary

(

)
325 nm (Weak)320–330 nm (Broad)330–340 nm (Broad)
Molar Absorptivity (

)
~18,000

~15,200

High (>15,000)
Solubility High in most organicsGood in alcoholsLower in alcohols; High in THF/DMAc
Application Focus PhotoinitiatorUV Stabilizer (Plastics/Cosmetics)High-Temp Polymer Monomer
Key Observations
  • Red Shift (Bathochromic): TMBP exhibits a bathochromic shift relative to DHBP. The four methyl groups donate electron density through the inductive effect (+I) and hyperconjugation, raising the energy of the HOMO and narrowing the band gap.

  • Hyperchromic Effect: The intensity (

    
    ) of the primary absorption band is expected to remain high, characteristic of the conjugated benzophenone system.
    
  • Solvatochromism: Like DHBP, TMBP will show significant spectral shifts based on solvent polarity. In polar protic solvents (Ethanol), hydrogen bonding with the phenolic -OH and carbonyl oxygen will stabilize the ground state (

    
     electrons) and excited states differently, typically blue-shifting the 
    
    
    
    transition and red-shifting the
    
    
    transition.

Mechanistic Workflow: From Synthesis to Spectrum

Understanding the origin of the sample is crucial for spectral interpretation, as impurities (e.g., unreacted 2,6-xylenol) can distort the UV cutoff.

AnalysisWorkflow Synthesis Synthesis Source (Oxidative Coupling / Friedel-Crafts) Purification Purification (Recrystallization in Methanol/Water) Synthesis->Purification Remove 2,6-xylenol SamplePrep Sample Preparation (Solvent: THF or Ethanol) Purification->SamplePrep Isolate TMBP Solid UVAnalysis UV-Vis Analysis (200-400 nm Scan) SamplePrep->UVAnalysis Dilute to ~10 µM DataInterp Data Interpretation UVAnalysis->DataInterp Pass Pass DataInterp->Pass λmax ~295nm Single Peak Fail Fail DataInterp->Fail Shoulder at 270nm (Impurity)

Caption: Workflow for validating TMBP purity via UV-Vis. Shoulders in the spectrum often indicate residual starting materials.[1]

References

  • BenchChem. A Comparative Guide to the UV Absorption Properties of 4,4'-Dihydroxybenzophenone and 2,4-Dihydroxybenzophenone. Retrieved from

  • Virginia Tech (VTechWorks). Synthesis and Characterization of High Performance Polymers for Gas Separation Membranes. (Thesis describing TMBP synthesis and NMR). Retrieved from

  • National Institute of Standards and Technology (NIST). 4,4'-Dihydroxybenzophenone Spectral Data. Retrieved from

  • PubChem. Compound Summary: 4,4'-Dihydroxybenzophenone.[2][3][4] Retrieved from

  • Google Patents. Photosensitive Resin Compositions and Polyimide Precursors (TMBP usage). Retrieved from

Sources

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